Besifovir

Catalog No.
S627917
CAS No.
441785-25-7
M.F
C10H14N5O4P
M. Wt
299.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besifovir

CAS Number

441785-25-7

Product Name

Besifovir

IUPAC Name

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid

Molecular Formula

C10H14N5O4P

Molecular Weight

299.22 g/mol

InChI

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)

InChI Key

KDNSSKPZBDNJDF-UHFFFAOYSA-N

SMILES

Array

Synonyms

((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid di(pivaloyloxymethyl) ester, ((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid dipivoxyl, besifovir, LB-80380, PMCDG dipivoxyl

Canonical SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O

BESIFOVIR is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Besifovir mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Besifovir dipivoxil is an orally administered acyclic nucleotide phosphonate and a prodrug structurally similar to adefovir and tenofovir [1] [2]. Its mechanism involves several key steps to ultimately inhibit HBV replication:

  • Intracellular Activation: After administration, this compound dipivoxil is absorbed and taken up by hepatocytes. Inside the cell, it is metabolized into its active form, This compound diphosphate [3]. This active metabolite is a nucleotide analog of triphosphate guanosine (a dGMP analogue) [2].
  • Viral Target: The active this compound diphosphate specifically targets and inhibits the HBV polymerase (also known as the reverse transcriptase domain of the P protein) [4] [2] [3]. This enzyme is essential for converting the viral pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) genome.
  • Chain Termination: this compound diphosphate competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP). When the viral polymerase incorporates this compound diphosphate into the growing DNA chain instead of dGTP, the structural modifications in the molecule prevent the addition of subsequent nucleotides. This results in premature chain termination, halting the synthesis of the viral DNA strand [3].
  • Inhibition of Replication: By terminating DNA synthesis, this compound effectively suppresses the production of new viral genomes within the nucleocapsids, leading to a significant reduction in viral load [4] [3].

For a visual summary of this process, see the diagram below.

G Oral Oral Administration (this compound dipivoxil) Uptake Uptake into Hepatocytes Oral->Uptake Absorption Metabolism Intracellular Metabolism Uptake->Metabolism Active Active Form (this compound Diphosphate) Metabolism->Active Activation Incorp Incorporation into Growing DNA Chain Active->Incorp Competes with dGTP Term Chain Termination Incorp->Term Prevents elongation Inhibit Inhibition of Viral Replication Term->Inhibit

Figure 1: The metabolic activation and mechanism of action of this compound, leading to the termination of HBV DNA synthesis.

Resistance Profile and Cross-Resistance Data

Understanding the susceptibility of HBV mutants to antivirals is crucial for treatment selection. The following table summarizes in vitro drug susceptibility data for this compound against various drug-resistant HBV mutants.

Table 1: Susceptibility of Drug-Resistant HBV Mutants to this compound *In Vitro*

Resistance Profile Associated Mutations (examples) Susceptibility to this compound Potential Clinical Implication
Lamivudine (LMV)-resistant rtL180M, rtM204V/I [1] Not Susceptible (Resistant) Avoid BSV after LMV failure.
Entecavir (ETV)-resistant Various (e.g., with LMV-resistance background) [1] Partial Resistance BSV may not be fully effective.
Adefovir (ADV)-resistant rtA181V, rtN236T [1] Highly Sensitive BSV is a potential alternative.
Tenofovir (TDF/TAF)-resistant rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) [1] Susceptible BSV is a potential alternative.

Pharmacological Profile Summary

This compound's pharmacological characteristics contribute to its efficacy and safety profile.

Table 2: Key Pharmacological and Clinical Attributes of this compound

Attribute Description
Drug Class Acyclic nucleotide phosphonate (Nucleotide analogue reverse transcriptase inhibitor) [1] [2].
Status Approved in South Korea (May 2017) for treatment-naïve chronic hepatitis B [2] [5].
Chemical Structure Novel non-cyclic nucleotide phosphorothioate; features a cyclopropyl group in its backbone [2].
Primary Efficacy Non-inferior to Tenofovir Alafenamide (TAF) in achieving virological response (HBV DNA <20 IU/mL) [5].
Key Safety Advantage Improved renal and bone safety profile compared to Tenofovir Disoproxil Fumarate (TDF) [5] [6].
Common Side Effect Carnitine depletion, which is manageable with supplementation [2].

Experimental Insights and Research Context

For researchers, key experimental approaches used to characterize this compound include:

  • In Vitro Drug Susceptibility Assays: The core methodology for determining the resistance profile involves transfecting a human hepatoma cell line (e.g., Huh7) with replication-competent HBV clones (wild-type or mutant) [1]. After transfection, cells are treated with serial dilutions of this compound and other NAs. Intracellular HBV DNA replication levels are typically quantified 4 days post-transfection using Southern blot analysis, which allows for the visualization of HBV DNA intermediates and accurate quantification of replication levels [1].
  • Clinical Trial Endpoints: Pivotal clinical trials for this compound used standard endpoints for CHB therapy. The primary efficacy endpoint is usually virological response (VR), defined as achieving HBV DNA levels below a specific threshold (e.g., <20 IU/mL or <60 IU/mL) as measured by sensitive PCR assays [5]. Key secondary endpoints include biochemical response (normalization of alanine aminotransferase levels), serological response (HBeAg seroclearance), and monitoring for virological breakthrough [5].

The search results available do not provide the specific quantitative kinetic data (such as IC₅₀, CC₅₀, or selectivity indices) from cell-based assays, nor the detailed structural biology data for this compound bound to its target.

References

Pharmacokinetic Parameters of Besifovir and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key single-dose pharmacokinetic parameters for Besifovir's major metabolites in subjects with normal renal function, based on a study where subjects received a single 150 mg oral dose [1].

Pharmacokinetic Parameter LB80331 (Major Metabolite) LB80317 (Active Metabolite)
Cmax 397 ng/mL Information not specified in sources
Tmax 2.0 hours Information not specified in sources
Half-life (T½) 3.0 hours Information not specified in sources
AUC Reported but value not specified in sources Reported but value not specified in sources
Primary Excretion Route Renal Renal

This compound Metabolic Pathway

The following diagram illustrates the metabolic activation and renal excretion pathway of this compound.

G A This compound Dipivoxil Maleate (Prodrug, Oral Administration) B Rapid Hydrolysis in Body A->B C LB80331 (Major Metabolite in Plasma) B->C D Further Metabolic Activation C->D G Renal Excretion (Primary Route for LB80331/LB80317) C->G E LB80317 (Active Triphosphate Metabolite) D->E F Incorporation into Viral DNA → Chain Termination & Inhibition of HBV DNA Polymerase E->F E->G

Figure 1: Metabolic activation and excretion pathway of this compound.

This compound dipivoxil maleate is an orally administered prodrug [2]. After ingestion, it undergoes rapid hydrolysis in the body to form its major metabolite, LB80331, which is the primary form measured in plasma [3]. LB80331 is then further metabolized into the active form, LB80317, a guanosine nucleotide analog that is phosphorylated to its active triphosphate state within cells [2] [4]. This active metabolite competes with natural nucleotides, incorporates into the viral DNA chain, and causes premature termination, thereby inhibiting the hepatitis B virus (HBV) DNA polymerase/reverse transcriptase [2] [4]. The drug and its metabolites are primarily eliminated via renal excretion [3].

Impact of Renal Function on Pharmacokinetics

Renal function significantly influences the plasma exposure and clearance of this compound's metabolites, as shown in the table below. Data comes from a single-dose (150 mg) study comparing subjects with impaired renal function to those with normal function [1].

Renal Function Group LB80331 AUC (Fold Increase vs. Normal) LB80317 AUC (Fold Increase vs. Normal) Recommendation
Normal Baseline (1.0) Baseline (1.0) Standard dosing
Mild Impairment 1.5-fold 1.8-fold Caution advised
Moderate Impairment 2.5-fold 3.2-fold Dosage adjustment suggested
Severe Impairment 4.5-fold 6.2-fold Dosage adjustment required

The increase in plasma exposure (AUC) is accompanied by a corresponding decrease in renal clearance for both metabolites [1]. The ratios of renal clearance to the estimated glomerular filtration rate (eGFR) were consistent across groups, confirming that renal excretion is a major elimination pathway and that dosage adjustment is necessary for patients with moderate to severe renal impairment [1].

Key Experimental Protocols

The data summarized above were derived from specific clinical study designs. Here are the methodologies for the key experiments cited.

Single-Dose PK Study in Subjects with Varying Renal Function [1]
  • Objective: To evaluate the effect of renal impairment on the pharmacokinetics of this compound.
  • Study Design: An open-label, single-dose, parallel-group clinical study.
  • Subjects: Adults with normal renal function and those with mild, moderate, or severe renal impairment.
  • Dosing: A single oral dose of 150 mg this compound dipivoxil.
  • Sample Collection: Serial blood and urine samples were collected for up to 72 hours after dosing.
  • Analysis: Pharmacokinetic parameters (including AUC, Cmax, Tmax, half-life, and renal clearance) for LB80331 and LB80317 were calculated and compared across the different renal function groups.
Long-Term Efficacy and Safety Trial [5]
  • Objective: To investigate the long-term efficacy of BSV in reducing hepatocellular carcinoma (HCC) development compared to other antivirals.
  • Study Design: A retrospective cohort study.
  • Cohort: Treatment-naïve patients with CHB who initiated antiviral therapy (BSV, entecavir, TAF, or TDF) between 2017 and 2022.
  • Data Analysis: The incidence and hazard ratio of HCC development were calculated over a median follow-up period of 38.6 months. Statistical analyses included stabilized inverse probability of treatment weighting and propensity score matching to balance baseline characteristics between treatment groups.

Conclusion for Researchers

This compound is a prodrug with a predictable pharmacokinetic profile, characterized by rapid conversion to active metabolites that are primarily cleared renally [3]. Its efficacy in viral suppression is non-inferior to entecavir and tenofovir, with a potentially more favorable impact on HCC risk in some studies and a superior bone and renal safety profile than TDF [5] [6]. The primary consideration for clinicians and developers is the necessity for dose adjustment in patients with moderate to severe renal impairment [1]. The most common adverse event is carnitine depletion, which necessitates concomitant carnitine supplementation during treatment [6] [3].

References

Susceptibility Profile of Besifovir Against HBV Mutants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro susceptibility of various drug-resistant HBV mutants to Besifovir, as discovered in recent studies.

Drug Resistance Profile Associated Mutations (rt domain) Susceptibility to this compound Experimental Fold-Change in EC₅₀ (vs. Wild-Type) Replication Capacity (vs. Wild-Type)
Lamivudine (LMV) Resistant rtL180M + rtM204V [1] [2] Resistant [1] [3] Not Quantified (Resistant in assay) [1] Not Fully Quantified [1]
Entecavir (ETV) Resistant LAMr mutations + rtT184A, rtS202G, or rtM250V [1] Partially Resistant [1] [3] Not Quantified (Partially Resistant in assay) [1] Varies by clone (e.g., 25.9% for rtL180M+A181C+M204V+M250V) [4]
Adefovir (ADV) Resistant rtN236T [1] Sensitive [1] [3] Not Quantified (Sensitive in assay) [1] Similar to wild-type in susceptibility assays [1]
Tenofovir (TDF) Resistant rtS106C + rtH126Y + rtD134E + rtL269I (CYEI) [1] Sensitive [1] [3] Not Quantified (Sensitive in assay) [1] Not Specified

Experimental Protocols for Characterizing Resistance

The key experimental workflow for identifying and characterizing this compound-resistant HBV mutants involves genotypic analysis from patient serum followed by phenotypic in vitro drug susceptibility assays [1] [2].

G Start Patient Serum Sample (Viral Breakthrough) A Viral DNA Extraction (QIAamp MinElute Virus Spin Kit) Start->A B PCR Amplification of RT Domain A->B C Cloning into Vector (pGEM-T, HBV 1.2mer) B->C D Sequencing & Mutation Identification C->D E In vitro Susceptibility Assay (Huh7 Cell Transfection) D->E F Drug Treatment (this compound, LMV, ETV, etc.) E->F G Southern Blot Analysis of HBV DNA Replication F->G H ELISA (HBeAg Secretion) G->H End Data Analysis: EC50 & Replication Capacity H->End

Figure 1: Experimental workflow for identifying and characterizing this compound-resistant HBV, from patient sample to data analysis [1] [2].

Key Protocol Details
  • Cell Culture & Transfection: Human hepatoma Huh7 cells are cultured and transfected with wild-type or mutant HBV 1.2mer replicon constructs using Lipofectamine 2000 [1] [2].
  • Drug Treatment: Approximately 5 hours post-transfection, culture media is replaced with fresh medium containing serial dilutions of this compound and other NAs (LMV, ETV, ADV, TDF). Drug administration is repeated daily until cell harvesting [1] [2].
  • Southern Blot Analysis for HBV Replication:
    • Cell Lysis & Nuclease Digestion: Harvested cells are lysed with HEPES buffer containing NP-40. Lysates are treated with DNase I to digest residual transfected plasmid DNA [1] [2].
    • Capsid Precipitation & DNA Extraction: Intracellular HBV capsids are precipitated overnight with PEG. Precipitates are treated again with DNase I, then digested with Proteinase K and SDS to release capsid-associated HBV DNA, which is purified by phenol/chloroform extraction and ethanol precipitation [1] [2].
    • Detection & Quantification: Purified DNA is separated on an agarose gel, transferred to a nylon membrane, and hybridized with a DIG-labeled HBV full-genome probe. Signals are detected and quantified using a DIG detection kit and imaging software [1] [2].
  • ELISA: Culture supernatants are collected to measure HBeAg levels by ELISA, which serves as a control for transfection efficiency and general protein synthesis [1] [2].

Mechanism of Action and Resistance

The diagram below illustrates the mechanism of this compound and how specific mutations confer resistance at the molecular level.

G BSV This compound (dGMP analog) BFV_Active Phosphorylation in Hepatocytes BSV->BFV_Active BFV_TP Active Form (this compound-Triphosphate) BFV_Active->BFV_TP Compete Competes with dGTP BFV_TP->Compete Bind Binds HBV Polymerase RT Domain Compete->Bind Inhibit Chain Termination Inhibits DNA Synthesis Bind->Inhibit Mut Mutations rtL180M & rtM204V Steric Steric Hindrance in YMDD Motif Mut->Steric Prevent Prevents this compound Binding Steric->Prevent Prevent->Bind Blocks Resist Viral Replication Continues Prevent->Resist

Figure 2: Molecular mechanism of this compound action and resistance conferred by rtL180M and rtM204V mutations [2] [5].

Research Implications and Future Directions

  • Clinical Utility: The distinct resistance profile suggests this compound is a viable rescue therapy for patients with ADV-, ETV-, or TDF-resistance, but is not suitable for those with existing LMV-resistant mutations [1] [3].
  • Genotypic Screening: Prior to initiating BSV therapy, especially in treatment-experienced patients, screening for the presence of rtL180M and rtM204V mutations is advisable [6].
  • Novel Mutations: One study identified a complex mutant with ten RT mutations from a single patient, but confirmed via artificial cloning that rtL180M and rtM204V were the primary drivers of BSV resistance within this complex pattern [2]. This highlights the need for continued surveillance.

References

Susceptibility of Drug-Resistant HBV Mutants to Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative findings from key in vitro drug susceptibility assays. The data indicates that BSV's effectiveness is highly dependent on the resistance profile of the HBV mutant [1] [2].

HBV Mutant Type Associated Primary Mutations Susceptibility to Besifovir (BSV) Key Findings and Implications
Lamivudine (LMV)-Resistant rtL180M, rtM204V/I Not Susceptible (Resistant) BSV shows cross-resistance with these classic LMV-resistant mutations [1] [3].
Entecavir (ETV)-Resistant Multiple, often including rtL180M + rtM204V/I with additional changes (e.g., rtS202G, rtM250V) Partially Resistant Clones showed reduced susceptibility, likely due to shared resistance mutations with LMV [1].
Adefovir (ADV)-Resistant rtN236T, rtA181V/T Highly Sensitive ADV-resistant mutants remain fully susceptible to BSV, indicating a lack of cross-resistance [1].
Tenofovir (TDF/TAF)-Resistant rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) Susceptible Mutants with primary tenofovir resistance mutations remained sensitive to BSV in vitro [1].

Detailed Experimental Protocols

The core data on BSV susceptibility is primarily derived from cell-based Southern blot analysis, a standard method for quantifying HBV replication intermediates. The workflow for these key experiments is as follows:

G start 1. Construct HBV Mutant Replicons A a. Patient-derived HBV DNA (From serum of patients with virologic breakthrough) start->A B b. Artificially generated HBV RT genes (Site-directed mutagenesis) start->B C Clone into HBV 1.2mer replication-competent vector A->C B->C D 2. Transfection & Drug Treatment C->D E a. Transfect replicons into human hepatoma cell line (Huh7) D->E F b. Administer daily doses of This compound (BFV) and other NAs at indicated concentrations E->F G 3. Harvest and Analysis (Day 4 Post-Transfection) F->G H a. Culture Supernatant G->H J b. Harvested Cells G->J I ELISA for HBeAg (Transfection efficiency control) H->I K Southern Blot Analysis for HBV DNA replication intermediates J->K L 4. Data Quantification K->L M Quantify HBV DNA band intensity using software (e.g., Multi-Gauge V3.2) Calculate IC50 values for susceptibility L->M

Experimental workflow for this compound susceptibility assays [1] [3]

Protocol Deep Dive: Southern Blot Analysis for HBV Replication

This is a critical, multi-step process for isolating and detecting newly synthesized HBV DNA within cells, which reflects the drug's ability to inhibit viral replication [1] [3] [4].

  • Cell Lysis and Nuclease Digestion: Transfected Huh7 cells are lysed with a mild HEPES-based buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40). The lysate is treated with DNase I (e.g., 10 units in a buffer with CaCl₂ and MgCl₂) at 37°C for several hours to digest the residual transfected plasmid DNA, ensuring only encapsidated HBV DNA is analyzed.
  • Viral Capsid Precipitation: Intracellular HBV capsids are precipitated from the nuclease-treated lysate using 7.4% Polyethylene Glycol (PEG) 8000 and incubated overnight at 4°C.
  • Secondary Digestion and DNA Extraction: The PEG pellet is resuspended and subjected to a second round of DNase I digestion to eliminate any remaining plasmid DNA. The viral capsids are then digested with Proteinase K (240 µg/mL) in the presence of 0.5% SDS at 37°C for 2 hours to release the core-associated HBV DNA. The DNA is purified by standard phenol/chloroform/isoamyl alcohol (25:24:1) extraction and ethanol precipitation.
  • Detection and Quantification: The purified DNA is separated on a 1% agarose gel, transferred to a nylon membrane, and hybridized with a DIG-labeled probe targeting the whole HBV genome. HBV DNA intermediates are detected using a chemiluminescent system and visualized. The replication level is quantified using densitometry software (e.g., Multi-Gauge V3.2), and the inhibitory concentration (IC50) of this compound is determined.

Mechanism and Characterization of this compound Resistance

Although BSV has a high genetic barrier to resistance, the first case of virological breakthrough was reported in a patient after 64 weeks of BSV monotherapy. Cloning and sequencing of the HBV reverse transcriptase (RT) domain from the patient's serum identified a complex mutant pattern [3].

The diagram below illustrates the investigative process for identifying the specific mutations responsible for BSV resistance.

G start Identify Patient with Viral Breakthrough on this compound Therapy A Extract HBV DNA from Patient Serum (QIAamp MinElute Virus Spin Kit) start->A B Amplify RT Domain by PCR (Primers with XhoI/NcoI sites) A->B C Clone into pGEM-T Vector >10 clones sequenced B->C D Complex Mutant Identified (10 mutations in RT domain) rtV23I, rtH55R, rtY124H, rtD134E, rtN139K, rtL180M, rtM204V, rtQ267L, rtL269I, rtL336M C->D E Hypothesis: Which mutations confer resistance? D->E F Construct Artificial HBV Mutants E->F G In Vitro Susceptibility Assay (Southern Blot) F->G H Key Finding: rtL180M + rtM204V are sufficient for BSV resistance G->H I Conclusion: Cross-resistance with Lamivudine-resistant mutations H->I

Workflow for characterizing this compound-resistant HBV [3]

Through the systematic testing of artificial clones, researchers pinpointed that the rtL180M (M) and rtM204V (V) mutations, which are well-known for conferring resistance to Lamivudine, were sufficient to cause resistance to this compound. This indicates a clear cross-resistance profile between these two antivirals [3].

Key Takeaways for Research and Development

  • Strategic Use in Rescue Therapy: In vitro evidence suggests BSV is a strong candidate for patients harboring ADV-resistant or TDF-resistant HBV mutants [1]. Its utility against ETV-resistant mutants is partial and likely depends on the specific mutation pattern.
  • Avoid in LMV-Resistant Settings: BSV should not be used as a rescue therapy for patients with known or suspected Lamivudine-resistant mutations (rtL180M/M204V/I), due to cross-resistance [1] [3].
  • Clinical Safety Profile: Beyond resistance, a key driver for BSV's development is its improved safety. Recent clinical studies confirm that switching from TDF to BSV maintains virologic suppression while significantly improving markers of renal function and bone mineral density [5] [6] [7].

References

Carnitine Depletion & Supplementation with Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data on L-carnitine depletion and its management in patients taking Besifovir (BSV) is summarized in the table below.

Aspect Summary of Findings from Literature
Prevalence of Depletion Described as affecting almost all patients on this compound, making supplementation a requirement. [1]
Proposed Mechanism BSV is an acyclic nucleotide phosphonate. It is hypothesized that it may compete with endogenous carnitine for renal tubular reabsorption via the organic cation transporter 2 (OCT2), leading to increased urinary excretion and subsequent depletion. [1]
Standard Supplementation Dose 150 mg of BSV is co-administered with 660 mg of L-carnitine as the standard clinical regimen to prevent deficiency. [2] [3]
Monitoring Parameters Serum carnitine levels are monitored as part of safety assessments in clinical studies. [2]

Proposed Mechanism of Carnitine Depletion

The following diagram illustrates the hypothesized mechanism of this compound-induced L-carnitine depletion, based on the available information.

G BSV This compound (BSV) OCT2 Organic Cation Transporter 2 (OCT2) BSV->OCT2 Uptake/Excretion Carnitine L-Carnitine Carnitine->OCT2 Normal Reabsorption Competition Competition for Renal Reabsorption OCT2->Competition Depletion Systemic L-Carnitine Depletion Competition->Depletion Increased Urinary Loss Supplement Exogenous L-Carnitine Supplementation Supplement->Carnitine Replenishes Pool

Research and Management Considerations

For a research and development audience, the following points are critical:

  • Universal and Proactive Management: L-carnitine supplementation is not a corrective but a proactive, mandatory co-therapy with this compound. This is a distinctive feature of its pharmacokinetic and safety profile compared to other nucleos(t)ide analogs [1] [2].
  • Safety Reversal: Clinical evidence suggests that the adverse effects of long-term TDF (tenofovir disoproxil fumarate) on bone and renal metrics may be reversible after switching to BSV with carnitine supplementation [2] [3]. This positions BSV as a potential option for patients facing toxicity from other antivirals.
  • Efficacy Unaffected: The co-administration of L-carnitine does not interfere with the potent antiviral efficacy of this compound, which has been shown to be non-inferior to tenofovir and entecavir in suppressing HBV DNA [1] [2] [4].

References

Besifovir clinical trial phase 3 results

Author: Smolecule Technical Support Team. Date: February 2026

Core Phase 3 Efficacy & Safety Results

This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1] [2] [3].

Parameter BSV Group (BSV-BSV) TDF Group (TDF-BSV) Statistical Significance (P-value)
Virologic Response (HBV DNA <69 IU/mL) at Week 48 [3] Comparable to TDF Comparator Met non-inferiority criteria
Virologic Response (HBV DNA <69 IU/mL) at Week 144 [1] [2] 87.7% (71/81) 92.1% (70/76) P = 0.36
Complete Virologic Response (HBV DNA <20 IU/mL) at Week 144 [2] 80.3% (65/81) 85.5% (65/76) P = 0.38
ALT Normalization Rate at Week 144 [1] Similar between groups Similar between groups Not Significant
HBeAg Seroconversion at Week 144 [1] Similar between groups Similar between groups Not Significant
Drug-Resistant Mutations [1] None observed Not applicable
Bone Mineral Density (BMD) Change [1] [2] Well-preserved Significantly improved after switching to BSV
Renal Function (eGFR) Change [1] [2] Well-preserved Significantly improved after switching to BSV

Detailed Experimental Protocols

For researchers, the key methodological details of the phase 3 trial are as follows:

  • Study Design: The initial phase was a randomized, multicenter, double-blind, active-controlled noninferiority trial conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3]. This was followed by an open-label extensional study in which all patients received BSV for an additional 96 weeks (total 144 weeks) [1] [2].

  • Patient Population: The study enrolled treatment-naïve adults with CHB. Key inclusion criteria were HBsAg positivity for at least 6 months and elevated HBV DNA levels: >17,241 IU/mL for HBeAg-positive patients and >1,724 IU/mL for HBeAg-negative patients [2].

  • Dosing Regimen: Patients in the BSV group received BSV 150 mg once daily, co-administered with L-carnitine 660 mg to prevent carnitine depletion. The TDF group received TDF 300 mg once daily [2] [3].

  • Primary Endpoint Assessment: The primary efficacy endpoint was the proportion of patients achieving a virological response (HBV DNA <69 IU/mL) at week 48 [2] [3]. HBV DNA levels were quantified every 12 weeks using the COBAS AmpliPrep/COBAS TaqMan test (lower limit of detection: 20 IU/mL) [2].

  • Safety Monitoring: Safety assessments included [2] [3]:

    • Bone Safety: Serial measurements of bone mineral density (BMD) at the hip and spine using dual-energy X-ray absorptiometry (DEXA).
    • Renal Safety: Serial monitoring of estimated glomerular filtration rate (eGFR) and other renal parameters.

The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.

Start Patient Enrollment (HBeAg+ or HBeAg-) Randomization Randomization 1:1 Start->Randomization GroupA BSV Group (BSV 150 mg + L-carnitine) Randomization->GroupA GroupB TDF Group (TDF 300 mg) Randomization->GroupB Phase1 48-Week Double-Blind Phase GroupA->Phase1 GroupB->Phase1 OpenLabel All Patients Receive BSV 150 mg + L-carnitine Phase1->OpenLabel Assessments1 Primary Endpoint: VR (HBV DNA <69 IU/mL) Safety: BMD, eGFR Phase1->Assessments1 Phase2 96-Week Open-Label Extension OpenLabel->Phase2 End Study Completion (Week 144) Phase2->End Assessments2 Efficacy & Safety Monitoring Phase2->Assessments2

Long-Term Outcomes and Real-World Evidence

Subsequent research has reinforced the phase 3 findings:

  • Hepatocellular Carcinoma (HCC) Risk: A large 2025 retrospective cohort study showed that BSV users had a significantly lower incidence of HCC compared to entecavir (ETV) and TDF users, and a similar incidence to TAF users, over a median follow-up of 38.6 months [4].
  • Switching from Long-Term TDF: A phase 4 trial demonstrated that patients with virologic suppression on long-term TDF could safely switch to BSV. After 48 weeks, 100% of patients who switched to BSV maintained virologic response, while also showing significant improvement in hip and spine bone mineral density and stable renal function compared to those who continued TDF [5] [6] [7].

References

Quantitative Data on Histologic and Clinical Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety findings from clinical studies on BSV.

Study Parameter BSV Group Results Comparative Group (TDF/ETV/TAF) Results Study Context & Citation
Histologic Response Rate 77.8% TDF: 36.4% (P=0.048) 48-week treatment; paired biopsy study [1]
Patients with Ishak Fibrosis Score ≥3 Decreased from 77.7% to 55.5% TDF: Decreased from 72.7% to 45.4% 48-week treatment [1]
HCC Incidence (in treatment-naïve patients) 4.3 per 1000 person-years TAF: 9.2; ETV: 12.5; TDF: 12.3 per 1000 person-years Retrospective cohort study; median 38.6-month follow-up [2]
Virologic Response (HBV DNA <20 IU/mL) 100% (after switching from TDF) TDF: 98.5% 48-week randomized trial in virologically suppressed patients [3]
Renal Safety (Mean eGFR change) +1.67% TDF: -1.24% 48-week trial; switch from long-term TDF [3]

Detailed Experimental Protocols

Understanding the methodology behind this data is crucial for evaluation and replication.

Protocol 1: Liver Histologic Evaluation and cccDNA Quantification (from [1])

This subset of a phase 3 trial evaluated the direct impact of BSV on liver tissue.

  • Patient Population: Treatment-naïve adults with CHB.
  • Study Design: Randomized, active-controlled (BSV vs. TDF), with paired liver biopsies at baseline and week 48.
  • Key Procedures:
    • Liver Biopsy & Histology: Liver tissue samples were obtained percutaneously. Histologic activity was scored using the modified Histologic Activity Index (HAI), and fibrosis was staged using the Ishak fibrosis score.
    • Histologic Response Definition: A reduction of ≥2 points in the modified HAI score without any worsening of fibrosis.
    • cccDNA Quantification: Intrahepatic cccDNA was extracted from biopsy samples and quantified using a validated polymerase chain reaction (PCR)-based method.

The following diagram illustrates the experimental workflow for this histologic evaluation study:

G A Treatment-Naïve CHB Patients (Subset of Phase 3 Trial) B Randomization A->B C BSV Group (n=29) B->C D TDF Group (n=17) B->D E Baseline Liver Biopsy & Blood Draw C->E D->E F 48 Weeks of Treatment E->F G Follow-up Liver Biopsy & Blood Draw F->G H Primary & Secondary Outcomes G->H I Histology: HAI & Ishak Scores H->I J Virology: cccDNA Level H->J K Serology: HBV DNA Level H->K

ⓘ Experimental workflow for evaluating BSV's histologic impact and cccDNA reduction.
Protocol 2: HCC Risk Assessment Study (from [2])

This retrospective study compared the long-term risk of HCC development in treatment-naïve patients initiating different antivirals.

  • Patient Population: 2,889 treatment-naïve CHB patients started on BSV, ETV, TAF, or TDF between 2017-2022.
  • Study Design & Analysis: Retrospective cohort study employing multiple statistical techniques to minimize bias:
    • Stabilized Inverse Probability of Treatment Weighting (IPTW): Balances baseline characteristics across treatment groups.
    • Propensity Score Matching (PSM): Creates matched pairs of patients from different groups for direct comparison.
  • Primary Endpoint: Incidence of Hepatocellular Carcinoma (HCC), identified through medical records and imaging.
  • Statistical Analysis: Cox proportional hazards models were used to calculate hazard ratios (HR) after IPTW and PSM.

Proposed Mechanism of Action Linking BSV to Histologic Improvement

BSV is an oral acyclic nucleotide phosphonate that potently suppresses HBV replication by targeting the viral reverse transcriptase [2]. The observed histologic improvement is likely a downstream effect of profound and sustained viral suppression through the following interconnected mechanisms:

G A BSV Administration B Potent Suppression of HBV Replication A->B Leads to C Reduction in Intrahepatic cccDNA Levels B->C Resulting in D Decreased Viral Load & Antigen Production B->D & C->D Contributes to E Reduced Immune-Mediated Hepatocyte Injury D->E Which reduces F Histologic Improvement E->F Enabling G Lower Risk of HCC Development F->G Thereby lowering

ⓘ Proposed pathway from BSV's antiviral action to histological improvement and reduced HCC risk.
  • Viral Suppression: BSV's primary action is to potently inhibit HBV replication, leading to a significant reduction in serum HBV DNA levels [3].
  • cccDNA Reduction: The phase 3 trial demonstrated that BSV significantly reduces the level of intrahepatic covalently closed circular DNA (cccDNA), the stable template for viral replication that persists in the nucleus of hepatocytes [1]. Reducing this reservoir is a key step in controlling the infection.
  • Resolution of Necroinflammation: By suppressing viral replication and antigens, BSV mitigates the chronic immune-mediated attack on infected liver cells. This leads to a resolution of necroinflammation (hepatocyte death and inflammation), which is directly measured by an improved HAI score [1].
  • Fibrosis Regression: With the driver of liver injury subdued, the liver's repair mechanisms can prevail, leading to the observed regression of fibrosis in some patients [1].
  • HCC Risk Reduction: The cumulative effect of histologic improvement—reduced necroinflammation and fibrosis—is a lower risk of progressing to cirrhosis and ultimately, hepatocellular carcinoma (HCC) [2].

Safety Profile and Switching Considerations

BSV shows a differentiated safety profile, particularly regarding renal and bone health, which is a recognized concern with long-term TDF use [4].

  • Renal and Bone Safety: Clinical trials consistently show that BSV has a superior bone and renal safety profile compared to TDF. Patients switching from long-term TDF to BSV showed improved estimated glomerular filtration rate (eGFR) and significant increases in hip and spine bone mineral density (BMD) [3].
  • Carnitine Supplementation: BSV therapy requires concomitant supplementation with L-carnitine (660 mg), as the drug can cause a reversible reduction in serum carnitine levels. This is a standard and managed aspect of the treatment regimen [3].

References

Besifovir dosing protocol L-carnitine supplementation

Author: Smolecule Technical Support Team. Date: February 2026

Besifovir Dosing and L-Carnitine Protocol

The standard clinical dosing regimen for this compound is as follows:

  • This compound dipivoxil maleate: 150 mg, once daily [1].
  • L-carnitine (as supplementation): 660 mg, once daily [1].

This combination is administered orally, and the co-administration of L-carnitine is mandatory to counteract the carnitine depletion caused by BSV, which affects almost all patients [2] [3].

Efficacy and Safety Data Summary

Long-term clinical trials over 144 weeks demonstrate that BSV provides potent viral suppression and has a favorable safety profile concerning renal function and bone density.

The table below summarizes key efficacy and safety outcomes from long-term extension studies:

Outcome Measure BSV-BSV (144 weeks) TDF → BSV (48 wks TDF + 96 wks BSV) References
Virologic Response (HBV DNA < 69 IU/mL) 87.7% 92.1% [1]
Virologic Response (HBV DNA < 20 IU/mL) 80.3% 85.5% [1]
Renal Function (eGFR) Well-preserved Improved after switching from TDF [1]
Bone Mineral Density (BMD) Well-preserved Improved after switching from TDF [1]
Drug-Resistant Mutations None reported None reported [1]

Additional real-world studies confirm BSV's efficacy and safety. A 2025 study reported that switching from TDF to BSV for 48 weeks led to 100% virologic response in the BSV group, with no antiviral resistance observed. Furthermore, patients switching to BSV showed a significant improvement in estimated glomerular filtration rate (eGFR) and increased hip and spine bone density compared to those remaining on TDF [4].

Detailed Experimental Protocol for Clinical Trials

For researchers designing clinical trials, the following methodology outlines the core elements of a BSV protocol.

1. Study Population (Key Inclusion/Exclusion Criteria)

  • Inclusion: Adult patients (e.g., ≥20 years) with chronic HBsAg positivity (>6 months), elevated HBV DNA levels (e.g., >17,241 IU/mL for HBeAg-positive; >1,724 IU/mL for HBeAg-negative), and compensated liver disease [1].
  • Exclusion: Typically includes concurrent other liver diseases (e.g., hepatitis C, D), HIV co-infection, history of hepatic decompensation, hepatocellular carcinoma (HCC), significant renal impairment, or use of other nephrotoxic drugs [3] [1].

2. Efficacy and Safety Laboratory Assessments

The schedule and methods for data collection are critical for consistency. The following workflow visualizes the key assessment points in a long-term trial design:

G Start Baseline (Week 0) Patient Enrollment & Randomization Phase1 Initial Phase (48 weeks) Double-blind, controlled Start->Phase1 Assessment1 Primary Efficacy & Safety Assessment Phase1->Assessment1 HBV DNA, ALT, HBeAg/ HBsAg, BMD, eGFR Phase2 Extension Phase (96 weeks) Open-label BSV Assessment2 Long-term Efficacy & Safety Assessment Phase2->Assessment2 HBV DNA, ALT, HBeAg/ HBsAg, BMD, eGFR End Study Completion (Week 144) Assessment1->Phase2 Assessment2->End

  • Virologic Response:

    • Primary Endpoint: Proportion of patients with virologic response (HBV DNA < 69 IU/mL) at week 48 and 144 [1].
    • Method: HBV DNA quantification using a sensitive PCR-based assay (e.g., COBAS AmpliPrep/TaqMan, lower limit of detection 20 IU/mL) [1].
    • Frequency: Collected at 12-week intervals [1].
  • Biochemical and Serologic Response:

    • Parameters: Alanine aminotransferase (ALT) normalization, HBeAg seroconversion, HBsAg loss/seroconversion [1].
    • Frequency: Assessed at regular intervals (e.g., every 12-24 weeks).
  • Safety Monitoring:

    • Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR) [1].
    • Bone Health: Bone mineral density (BMD) measured by DEXA scan at hip and spine [1].
    • Carnitine Levels: Plasma carnitine levels can be monitored.
    • General Safety: Adverse event recording, physical examinations, standard hematology, and chemistry panels.
    • Frequency: eGFR and standard labs at 12-week intervals; BMD annually or at key timepoints (e.g., baseline, week 48, week 144) [1].

3. Data Analysis Plan

  • Primary Analysis Sets: Use both Full Analysis Set (FAS) for intent-to-treat analysis and Per-Protocol Set (PPS) [1].
  • Statistical Testing: Employ independent t-tests, Wilcoxon rank-sum tests for continuous variables, and chi-square or Fisher's exact tests for categorical variables to compare outcomes between groups [1].

Mechanism of Action and L-Carnitine Necessity

The requirement for L-carnitine co-administration is rooted in the distinct pharmacokinetics of BSV.

  • BSV as a Prodrug: this compound is an oral acyclic nucleotide phosphonate prodrug. It is rapidly absorbed and converted in the body to its active metabolite, LB80317, which is a nucleotide analogue of guanosine monophosphate. This active form inhibits HBV DNA polymerase, thereby suppressing viral replication [2] [5].
  • Carnitine Depletion Mechanism: The this compound molecule structure leads to a reduction in serum L-carnitine levels, a compound essential for fatty acid metabolism and energy production [2] [3]. This depletion is the most common adverse effect, necessitating supplementation to prevent potential secondary effects like muscle spasms or metabolic issues [3].
  • L-Carnitine's Role: Supplementation with 660 mg L-carnitine daily prevents deficiency and is integral to the drug's safety profile [1].

G OralDose Oral Dose BSV + L-Carnitine BSV This compound (Prodrug) OralDose->BSV CarnitineNode L-Carnitine Supplementation OralDose->CarnitineNode ActiveMetabolite Active Metabolite (LB80317) BSV->ActiveMetabolite Action Inhibits HBV DNA Polymerase ↓ Viral Replication ActiveMetabolite->Action Prevention Prevents Carnitine Depletion Maintains Safety Profile CarnitineNode->Prevention

Conclusion for Clinical Application

This compound dipivoxil maleate establishes itself as a first-line treatment for CHB with a well-defined protocol. Its efficacy is non-inferior to tenofovir disoproxil fumarate (TDF), and its superior bone and renal safety profile makes it particularly suitable for long-term management [4] [1]. The mandatory co-administration of L-carnitine is a critical and distinguishing feature of this regimen, ensuring its overall safety and tolerability.

References

Application Note: Switching from TDF to Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

Indication: This protocol applies to adult patients with chronic hepatitis B (CHB) who have been receiving TDF monotherapy for at least 48 weeks and have achieved sustained virologic suppression (HBV DNA <20 IU/mL). The switch is particularly suitable for patients showing concerns or risks for TDF-associated nephrotoxicity or bone mineral density (BMD) loss [1] [2].

Objective: To maintain virologic suppression while improving renal and bone safety parameters in patients requiring long-term antiviral therapy [1].

Clinical Evidence Summary: The supporting data for this switch is summarized in the table below.

Aspect TDF Continuation (Control) Switch to Besifovir (Intervention) Statistical Significance & Notes
Virologic Response (HBV DNA <20 IU/mL) 98.5% at Week 48 [1] [2] 100% at Week 48 [1] [2] Non-inferior (95% CI: -0.01 to 0.04; P>0.999) [1]
Renal Safety (eGFR % Change) -1.24 ± 11.02% from baseline [1] +1.67 ± 11.73% from baseline [1] Slight improvement with BSV
Bone Safety (BMD) Decreased or stable [1] Increased hip and spine BMD [1] Significant improvement in bone turnover biomarkers with BSV [1]
Key Inclusion Criteria TDF treatment ≥48 weeks; HBV DNA <20 IU/mL; HBeAg positive or negative [1] Same as TDF group Excludes patients with prior antiviral resistance, decompensated liver disease, or eGFR <50 mL/min [1]

Detailed Experimental & Clinical Protocol

The following workflow outlines the key stages of the switching protocol, from patient identification to long-term monitoring.

cluster_0 Baseline Assessments Start Patient on Long-Term TDF C1 Screening & Baseline Assessment Start->C1 C2 Administer BSV + L-Carnitine C1->C2 Meets Inclusion Criteria B1 Confirm Virologic Response (HBV DNA <20 IU/mL) B2 Evaluate Renal Function (Serum Creatinine, eGFR) B3 Measure Bone Mineral Density (DXA Scan of Hip & Spine) B4 Collect Bone Turnover Biomarkers and Serum Carnitine C3 Week 24: Short-Term Follow-up C2->C3 C4 Week 48: Primary Endpoint Assessment C3->C4 C5 Long-Term Monitoring (up to 192 wks) C4->C5

1. Patient Screening and Baseline Assessment (Pre-Switch)

  • Confirm Eligibility: Verify that the patient has received TDF for ≥48 weeks and has documented HBV DNA levels <20 IU/mL on at least one test before screening [1].
  • Exclusion Criteria: Key exclusions include a history of antiviral resistance to other nucleos(t)ide analogues, presence of decompensated liver disease (Child-Pugh score B or C), co-infection with hepatitis C, D, or HIV, diagnosed hepatocellular carcinoma, and an estimated glomerular filtration rate (eGFR) <50 mL/min [1] [3].
  • Baseline Measurements:
    • Virologic: Quantitative HBV DNA (PCR), HBeAg/anti-HBe status, HBsAg level [1].
    • Renal: Serum creatinine to calculate eGFR (using MDRD formula), Urine Albumin-to-Creatinine Ratio (UACR) [1] [4].
    • Bone: Dual-energy X-ray absorptiometry (DXA) for BMD at the lumbar spine (L1-L4) and total hip. Measure serum bone turnover markers (e.g., C-telopeptide) [1].
    • General: Alanine aminotransferase (ALT), complete blood count, and serum carnitine level [4].

2. Dosing and Administration Protocol

  • This compound Dose: 150 mg, once daily, orally [1] [5].
  • L-Carnitine Supplementation: 660 mg, once daily, co-administered with BSV to prevent BSV-associated carnitine depletion [4].
  • Action: On the day of the switch, discontinue TDF and initiate BSV with L-carnitine.

3. Monitoring and Follow-up Schedule

  • Week 4 and 12 Post-Switch: Safety and efficacy check, including ALT and creatinine/eGFR [3].
  • Week 24 Visit:
    • Primary Efficacy: HBV DNA level (target: <20 IU/mL) [1].
    • Safety: ALT, creatinine/eGFR, adverse event assessment [1].
  • Week 48 Visit (Primary Endpoint):
    • Efficacy: Proportion of patients with HBV DNA <20 IU/mL (primary endpoint), HBeAg seroconversion, HBsAg level change [1].
    • Safety: Comprehensive assessment of renal (eGFR, UACR) and bone (BMD via DXA, bone turnover markers) parameters. Compare percentage changes from baseline [1].
  • Long-Term Monitoring (Up to 192 Weeks): Studies show that virologic response is maintained long-term (over 90% at 192 weeks) with no emergence of drug-resistant mutations. Continue annual monitoring of BMD and renal function during prolonged therapy [4].

Safety and Tolerability Notes

  • Adverse Events: BSV is generally well-tolerated. The most common adverse events are similar to those of other antiviral drugs and should be managed symptomatically [1] [4].
  • Carnitine Monitoring: Although supplementation is provided, periodic monitoring of serum carnitine levels is recommended, as BSV can deplete carnitine [4].
  • Virologic Breakthrough: Defined as a ≥1 log10 IU/mL increase in HBV DNA from the nadir or confirmed HBV DNA >200 IU/mL after suppression. In case of breakthrough, adherence should be assessed first, followed by population sequencing for resistance mutations, though no BSV-resistant mutations have been reported in clinical trials up to 192 weeks [1] [4].

Summary

This protocol provides a structured framework for switching stable CHB patients from TDF to this compound, supported by clinical evidence of non-inferior efficacy and superior bone and renal safety.

References

Comprehensive Application Notes and Clinical Protocols for Besifovir in Treatment-Naïve Chronic Hepatitis B Patients

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Chemical Properties

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate with a chemical structure similarity to adefovir and tenofovir but featuring a distinctive cyclopropyl group in its molecular backbone. BSV is classified as a guanosine monophosphate analog that undergoes intracellular phosphorylation to form its active metabolite, which competitively inhibits hepatitis B virus (HBV) DNA polymerase. The drug is administered as an oral prodrug (this compound dipivoxil maleate) that is rapidly converted to the parent drug this compound (LB80331) following absorption, and further metabolized to its active form (LB80317) within hepatocytes. This sequential activation process enables potent antiviral activity while potentially minimizing systemic exposure to the active compound [1] [2].

Pharmacokinetic Profile

After oral administration, BSV demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of 1.0-2.0 hours. The parent prodrug (LB80380) is not detectable in plasma, indicating rapid conversion to this compound (LB80331), which subsequently undergoes monoexponential elimination with an average half-life of 2.5-3.3 hours. BSV is primarily activated within hepatocytes through enzymatic processes involving carboxylesterase, leading to targeted delivery of the active phosphorylated metabolite to the primary site of HBV replication. This hepatic activation contributes to BSV's improved safety profile compared to earlier nucleotide analogs, particularly regarding renal and bone toxicity [3] [2].

Mechanism of Action

BSV exerts its antiviral effect through incorporation of the active triphosphate form into viral DNA by HBV polymerase, resulting in chain termination and inhibition of viral replication. The drug demonstrates potent activity against both wild-type HBV and variants resistant to other antiviral agents, including YMDD mutant strains. BSV's chemical structure, particularly the cyclopropyl modification, enhances its binding affinity to the viral polymerase while maintaining high specificity for the viral enzyme over host polymerases, contributing to its selective antiviral activity with minimal cellular toxicity [1] [4] [2].

Table 1: Pharmacological Properties of this compound

Parameter Specification Clinical Significance
Chemical class Acyclic nucleotide phosphonate Similar to tenofovir but with structural modifications
Molecular formula C~22~H~34~N~5~O~8~P (BSV dipivoxil) -
Molecular weight 527.515 g/mol (BSV dipivoxil) -
Active metabolite LB80317 (triphosphate form) Directly inhibits HBV DNA polymerase
Time to peak concentration (T~max~) 1.0-2.0 hours Rapid absorption following oral administration
Elimination half-life 2.5-3.3 hours Suitable for once-daily dosing
Resistance barrier High No resistant mutations observed in clinical trials up to 144 weeks

Clinical Efficacy Data

Virological and Biochemical Response

BSV demonstrates potent antiviral efficacy in treatment-naïve chronic hepatitis B patients. In a phase 3 clinical trial extending to 144 weeks, BSV maintained a virological response rate of 87.7% (defined as HBV DNA <69 IU/mL), demonstrating non-inferiority to tenofovir disoproxil fumarate (TDF). When using the more stringent complete virological response criterion (HBV DNA <20 IU/mL), BSV achieved rates of 80.3% at week 144. The drug also induced alanine aminotransferase (ALT) normalization in the majority of patients, with rates comparable to TDF-treated patients. For HBeAg-positive patients, HBeAg seroconversion occurred at similar rates between BSV and TDF treatment groups, indicating effective restoration of immune control against HBV infection [3].

Real-world evidence corroborates these clinical trial findings. A multicenter cohort study comparing BSV with tenofovir alafenamide (TAF) in treatment-naïve patients demonstrated comparable virological response rates of 85.0% for BSV versus 88.7% for TAF at 2 years, confirming the non-inferiority of BSV with an absolute difference well within the pre-specified margin of 0.15. This study also reported no significant differences in virologic breakthrough rates between treatment groups, highlighting BSV's high genetic barrier to resistance in real-world settings [5].

Hepatocellular Carcinoma Risk Reduction

A critical advantage of BSV emerging from recent evidence is its significant impact on hepatocarcinogenesis prevention. A 2025 retrospective cohort study analyzing 2,889 treatment-naïve patients with chronic hepatitis B demonstrated that BSV users developed hepatocellular carcinoma (HCC) at a rate of 4.3 per 1000 person-years, significantly lower than rates observed in patients receiving entecavir (12.5 per 1000 person-years) or TDF (12.3 per 1000 person-years). After adjustment through stabilized inverse probability of treatment weighting and propensity score matching, BSV maintained a significantly lower HCC risk compared to other antivirals, with hazard ratios of 2.836, 2.784, and 3.294 for entecavir, TAF, and TDF, respectively [6].

Table 2: Comparative Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B Patients

Efficacy Parameter BSV ETV TDF TAF
Virological response (HBV DNA <69 IU/mL) at 144 weeks 87.7% - 92.1%* -
Complete virological response (HBV DNA <20 IU/mL) at 144 weeks 80.3% - 85.5%* -
Virological response at 2 years (real-world) 85.0% - - 88.7%
HCC incidence (per 1000 person-years) 4.3 12.5 12.3 9.2
Adjusted hazard ratio for HCC development (vs. BSV) Reference 2.627 2.623 2.191
HBeAg seroclearance rate Comparable to TDF - Comparable to BSV -
ALT normalization Comparable to TDF - Comparable to BSV -

*Patients switched from TDF to BSV after 48 weeks

Safety Profile

Renal Safety

BSV demonstrates a favorable renal safety profile compared to tenofovir disoproxil fumarate. In the 144-week phase 3 trial, renal function parameters remained stable in patients continuously treated with BSV, while patients who switched from TDF to BSV showed significant improvement in estimated glomerular filtration rate (eGFR). This suggests that BSV may not only preserve renal function but also potentially reverse TDF-induced nephrotoxicity. The mechanism underlying BSV's improved renal safety profile likely relates to its more targeted hepatic activation, resulting in lower systemic exposure to the active drug compared to TDF [3] [7].

Real-world studies have confirmed these findings, demonstrating significantly less decline in renal function in BSV-treated patients compared to TAF-treated patients over 42 months of follow-up. The incidence of acute kidney injury and progressive chronic kidney disease was minimal in BSV-treated patients, supporting its safety for long-term administration in patients with normal and mildly impaired renal function at baseline [5].

Bone Safety

BSV exhibits superior bone safety compared to TDF, with clinical trials demonstrating stable bone mineral density (BMD) in patients receiving continuous BSV therapy. In contrast to TDF, which is associated with progressive BMD loss, patients switching from TDF to BSV showed significant improvement in both hip and spine BMD measurements. This unique property makes BSV particularly suitable for long-term therapy, especially in elderly patients and those with pre-existing osteopenia or osteoporosis risk factors. The improved bone safety profile is clinically significant given the potential decades-long treatment duration for chronic hepatitis B patients [3] [7].

Other Adverse Effects

The most commonly observed adverse effect associated with BSV therapy is carnitine depletion, which is managed through concomitant administration of L-carnitine supplements (660 mg daily). This side effect results from BSV's interaction with carnitine transporters in the renal tubules, similar to other dipivoxil prodrug formulations. Other adverse events occur at rates comparable to other antiviral agents and include mild gastrointestinal symptoms, fatigue, and headache. Notably, no BSV-resistant mutations have been identified in clinical trials extending to 144 weeks, supporting its high genetic barrier to resistance [3] [1].

Experimental Protocols

Clinical Trial Design for Antiviral Efficacy
4.1.1 Study Population
  • Inclusion Criteria: Adult patients (≥20 years) with chronic HBV infection (HBsAg-positive for ≥6 months); treatment-naïve to nucleos(t)ide analogs; elevated HBV DNA levels (>17,241 IU/mL for HBeAg-positive; >1,724 IU/mL for HBeAg-negative); elevated ALT levels or histological evidence of liver disease [3].
  • Exclusion Criteria: Coinfection with HCV, HDV, or HIV; history of hepatic decompensation; hepatocellular carcinoma; pregnancy or lactation; significant renal impairment (eGFR <50 mL/min) [3] [5].
4.1.2 Study Design
  • Randomization: 1:1 randomization to BSV (150 mg daily) with L-carnitine (660 mg daily) or active comparator (TDF 300 mg daily).
  • Blinding: Double-blind, double-dummy design during initial phase, with transition to open-label extension after primary endpoint assessment.
  • Duration: 48-week initial blinded phase with extension to 144 weeks or longer for long-term safety and efficacy evaluation [3].
4.1.3 Endpoint Assessment
  • Primary Endpoint: Proportion of patients with virological response (HBV DNA <69 IU/mL) at week 48.
  • Secondary Endpoints: Complete virological response (HBV DNA <20 IU/mL); ALT normalization; HBeAg seroconversion (for HBeAg-positive patients); HBsAg loss; histologic improvement; safety parameters [3] [5].

G cluster_study_design Clinical Trial Design for Antiviral Efficacy start Patient Screening & Enrollment inclusion Inclusion/Exclusion Criteria Assessment start->inclusion randomization 1:1 Randomization (Stratified by HBeAg Status) inclusion->randomization Eligible Patients bsvarrow BSV 150 mg + L-carnitine 660 mg Once Daily randomization->bsvarrow Group A (n=XX) tdfarrow TDF 300 mg Once Daily randomization->tdfarrow Group B (n=XX) followup 48-Week Treatment (Blinded Phase) bsvarrow->followup tdfarrow->followup extension Open-Label Extension (BSV for all patients) followup->extension assessment Endpoint Assessment at Week 48, 96, 144 extension->assessment analysis Statistical Analysis (Per Protocol & ITT) assessment->analysis

Laboratory Assessment Protocols
4.2.1 Virological Assessment
  • HBV DNA Quantification: Use COBAS AmpliPrep/TaqMan test (Roche Diagnostics) with lower detection limit of 20 IU/mL. Perform at baseline, weeks 1, 3, 6, 12, 24, 36, and 48 during initial phase, then every 12-24 weeks during extension. Real-time PCR conditions: denaturation at 94°C for 10 min, followed by 40 cycles of 94°C for 30s, 55°C for 30s, and 86°C for 30s. Use primers HBV2005F (5'-TCA GCT CTG TAT CGG GAA GCC TTA G-3') and HBV2122R (5'-CAC CCA CCC AGG TAG CTA GAG TCA-3') with TaqMan probe 5'-6-FAM-CCT CAC CAT ACT GCA CTC AGG CAA-BHQ-1-3' [3] [2].
  • Virological Response Criteria: Primary endpoint: HBV DNA <69 IU/mL; Secondary endpoint: HBV DNA <20 IU/mL; Virologic breakthrough: ≥10-fold increase in HBV DNA from nadir or HBV DNA >200 IU/mL after initial suppression [3] [5].
4.2.2 Biochemical and Serological Assessment
  • Liver Function Tests: ALT, AST, total bilirubin, albumin, gamma-glutamyl transferase at each visit. ALT normalization criteria: ≤40 IU/L (standard) or ≤34 IU/L (men)/≤30 IU/L (women) (KASL criteria) [5].
  • Serological Markers: HBsAg, HBeAg/anti-HBe quantified at baseline, weeks 24, 48, and every 24-48 weeks thereafter. Use commercial electrochemiluminescence immunoassays [3] [5].
  • Fibrosis Assessment: Liver stiffness measurement via vibration-controlled transient elastography (VCTE) or serum fibrosis markers (APRI, FIB-4) at baseline and annually [6] [3].
Safety Assessment Protocol
4.3.1 Renal Function Monitoring
  • Parameters: Serum creatinine, blood urea nitrogen, electrolytes, urinary protein-to-creatinine ratio at each study visit.
  • Calculation: eGFR using MDRD formula at each assessment.
  • Definitions: Acute kidney injury: ≥0.3 mg/dL or 50% increase in serum creatinine from baseline; Chronic kidney disease: eGFR <60 mL/min/1.73 m² for >3 months [5].
4.3.2 Bone Health Assessment
  • Dual-energy X-ray Absorptiometry (DXA): Hip and spine bone mineral density at baseline and annually. Report as T-scores and absolute BMD (g/cm²) [3].
  • Serum Markers: Calcium, phosphate, alkaline phosphatase, 25-hydroxyvitamin D at baseline and every 24 weeks [3].
4.3.3 General Safety Monitoring
  • Adverse Event Recording: All adverse events documented with severity, relationship to study drug, and action taken.
  • Special Attention: Carnitine depletion monitoring with supplementation of L-carnitine 660 mg daily [3] [1].

G cluster_lab_assessment Comprehensive Laboratory Assessment Protocol visits Scheduled Study Visits (Baseline, W1, W3, W6, W12, W24, W36, W48, then q12-24W) virology Virological Assessment • HBV DNA Quantification (COBAS) • VR: <69 IU/mL (primary) • Complete VR: <20 IU/mL visits->virology biochemistry Biochemical Assessment • ALT/AST Normalization • Total Bilirubin, Albumin, GGT • Fibrosis Markers (APRI, FIB-4) visits->biochemistry serology Serological Assessment • HBsAg Quantification • HBeAg/Anti-HBe Status • Seroconversion Monitoring visits->serology renal Renal Safety Monitoring • Serum Creatinine, BUN, Electrolytes • eGFR (MDRD Formula) • Urinary Protein/Creatinine Ratio visits->renal bone Bone Health Assessment • DXA Scan (Hip/Spine) Annual • Serum Calcium, Phosphate • 25-Hydroxyvitamin D visits->bone general General Safety • Adverse Event Documentation • Carnitine Level Monitoring • Supplementation with L-carnitine visits->general

Regulatory Status and Clinical Guidance

Approval Status

BSV received regulatory approval in South Korea in May 2017 for the treatment of chronic hepatitis B virus infection in adults. The drug is currently recommended as a first-line antiviral therapy for treatment-naïve patients with chronic hepatitis B with or without cirrhosis in the Korean Association for the Study of the Liver (KASL) guidelines. While approved in South Korea, BSV remains investigational in many other countries and has not yet received FDA approval in the United States [6] [1].

Clinical Implementation

For treatment-naïve chronic hepatitis B patients, the recommended BSV dosage is 150 mg once daily administered with L-carnitine 660 mg to prevent carnitine depletion. Baseline assessment should include comprehensive virological profiling, liver function tests, renal function assessment, and bone density measurement. During treatment, regular monitoring of HBV DNA levels every 12-24 weeks is essential to assess virological response, along with periodic evaluation of renal function and bone health. BSV presents a particularly favorable option for patients at increased risk for renal or bone complications who require long-term antiviral therapy [3] [1] [5].

Special Considerations

BSV demonstrates equivalent efficacy to other first-line antivirals (entecavir, TDF, TAF) in virological suppression but may offer advantages in HCC risk reduction based on recent comparative effectiveness studies. The drug's favorable renal and bone safety profile makes it suitable for long-term administration, with clinical trial data supporting safety and efficacy up to at least 144 weeks. No dosage adjustment is required for patients with mild to moderate renal impairment, but caution is advised in severe renal impairment due to limited data in this population [6] [3] [5].

Conclusion

BSV represents a valuable therapeutic option for treatment-naïve chronic hepatitis B patients, demonstrating potent antiviral efficacy comparable to existing first-line agents while offering potential advantages in HCC risk reduction and improved safety profile for renal function and bone health. The comprehensive protocols outlined herein provide researchers and clinicians with standardized methodologies for evaluating BSV in clinical trials and monitoring its efficacy and safety in practice. Recent real-world evidence and long-term extension studies support BSV's role as a first-line treatment option, particularly for patients requiring long-term therapy who may be at risk for complications from older nucleotide analogs. Further studies exploring BSV in diverse patient populations and direct comparisons with contemporary antivirals will continue to refine its position in the chronic hepatitis B treatment landscape.

References

Besifovir Application Notes: Renal Safety and Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The following application notes summarize the key renal safety considerations for besifovir, supported by recent clinical data.

  • Table 1: Key Renal Pharmacokinetic and Safety Findings for this compound
Finding CategorySummaryReference
Pharmacokinetics & Renal ImpairmentA single-dose study showed the plasma exposure (AUC) of the active metabolites LB80331 and LB80317 increased with worsening renal function. Compared to subjects with normal renal function, the mean AUC increased by 2.5-fold (moderate impairment) and 4.5-6.2-fold (severe impairment). Renal clearance decreased proportionally with glomerular filtration rate. [1]
Renal & Bone Safety vs. TDF (Treatment-Naïve)In treatment-naïve patients, BSV demonstrated antiviral efficacy comparable to TDF with an improved kidney and bone safety profile in a phase 3 clinical trial. [2]
Renal & Bone Improvement after Switch from TDFA 2025 Phase 4 trial showed that switching to BSV from long-term TDF maintained virological response (100% at 48 weeks) and led to significant improvements in kidney function (mean eGFR change) and bone density (hip BMD change of +0.36% vs. -0.70% in TDF group). [2]
  • Table 2: Recommended Monitoring Parameters for Renal Function
ParameterFrequencyPurpose & Notes
Estimated Glomerular Filtration Rate (eGFR)Baseline and periodically during therapy (e.g., every 3-6 months). More frequently in patients with moderate to severe impairment.To assess glomerular and hemodynamic function. Crucial for dose adjustment decisions.
Urine Protein to Creatinine Ratio (UPCR)Baseline and periodically, especially if switching from TDF.To monitor for tubular proteinuria. The phase 4 switch study showed UPCR did not change in the BSV group but increased in the continued TDF group.
Urine Albumin to Creatinine Ratio (UACR)Baseline and periodically.Another marker for kidney damage. The phase 4 switch study showed UACR did not change in the BSV group.

Experimental Protocols for Renal Safety Assessment

The protocols below are derived from the methodologies of the cited clinical and preclinical studies and can be adapted for further research.

Protocol 1: Assessing the Impact of Renal Impairment on this compound Pharmacokinetics

This protocol is based on the design of the published phase I clinical trial [1].

  • 1. Objective: To evaluate the single-dose pharmacokinetics of this compound and its metabolites (LB80331 and LB80317) in subjects with varying degrees of renal function.
  • 2. Study Design: Open-label, single-dose, parallel-group study.
  • 3. Subjects Grouping:
    • Group 1: Normal renal function (eGFR ≥ 90 mL/min)
    • Group 2: Mild renal impairment (eGFR 60-89 mL/min)
    • Group 3: Moderate renal impairment (eGFR 30-59 mL/min)
    • Group 4: Severe renal impairment (eGFR < 30 mL/min)
  • 4. Dosing: A single oral dose of 150 mg this compound dipivoxil.
  • 5. Sample Collection:
    • Blood: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated and stored at -70°C or lower.
    • Urine: Urine is collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose). Total volume is recorded, and an aliquot is stored frozen.
  • 6. Bioanalysis: Concentrations of this compound's metabolites, LB80331 and LB80317, in plasma and urine are determined using a validated bioanalytical method (e.g., LC-MS/MS).
  • 7. Data Analysis: Non-compartmental analysis is performed to calculate PK parameters: AUC0-inf, Cmax, Tmax, t1/2, and renal clearance (CLr).

The relationship between this compound metabolite clearance and kidney function can be visualized as follows:

G Start Oral Administration of This compound Dipivoxil A Hydrolysis in Gut/Liver Start->A B Prodrug Converted to LB80331 A->B C LB80331 Phosphorylated to Active LB80317 B->C E Renal Excretion of LB80331 & LB80317 B->E Major Route D Systemic Circulation & Antiviral Activity C->D D->E F Excreted in Urine E->F

Protocol 2: In Vivo Renal Safety and Function Assessment in Preclinical/Clinical Studies

This protocol integrates standard and novel biomarkers for a comprehensive renal safety assessment, as discussed in the literature [3].

  • 1. Objective: To monitor for drug-induced kidney injury (DIKI) and changes in renal function during repeat-dose toxicity studies or clinical trials.
  • 2. Study Design: Integrated into repeat-dose toxicity studies (rodent and non-rodent) or clinical trials.
  • 3. Plasma/Serum Analyses:
    • Traditional Markers: Blood Urea Nitrogen (BUN), Creatinine (sCr).
    • Calculation: Estimated Glomerular Filtration Rate (eGFR).
  • 4. Urine Analyses:
    • Traditional Urinalysis: Volume, pH, osmolality, glucose, protein.
    • Quantitative Traditional Markers: Urine Protein to Creatinine Ratio (UPCR), Urine Albumin to Creatinine Ratio (UACR).
    • Novel Qualified Biomarkers (for preclinical studies): These offer greater sensitivity and specificity for specific segments of the nephron and have been qualified by regulatory agencies for use in rat studies. Examples include:
      • Glomerular Injury: Urinary Cystatin C.
      • Proximal Tubular Injury: Urinary Clusterin, Urinary Kidney Injury Molecule-1 (KIM-1), Urinary α-Glutathione S-Transferase (α-GST).
      • Distal Tubular Injury: Urinary μ-Glutathione S-Transferase (μ-GST).
      • General Tubular Injury: Urinary N-acetyl-β-D-glucosaminidase (NAG), Urinary β2-microglobulin.
  • 5. Histopathology: Terminal kidney collection, fixation, sectioning, and staining (e.g., H&E) for microscopic examination to correlate functional changes with structural damage.

Conclusion and Key Recommendations

Based on the current evidence, the following recommendations are proposed for researchers and clinicians:

  • Dosage Adjustment is Critical: The significant increase in plasma exposure of this compound's active metabolites in patients with moderate to severe renal impairment underscores the necessity for dosage regimen adjustment in this population [1].
  • Monitor When Switching from TDF: For patients switching from TDF to this compound, renal and bone health parameters should be monitored as studies show these may improve after the switch [2].
  • Employ a Multi-faceted Monitoring Approach: While traditional markers like eGFR and sCr are essential, incorporating urinary biomarkers such as UPCR and UACR can provide a more sensitive and comprehensive assessment of renal tubular function [3] [2].

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on bioanalytical methods or regulatory qualification of novel biomarkers, consulting the full-text articles would be the recommended next step.

References

Besifovir bone mineral density assessment during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: BMD Assessment in BSV Clinical Trials

This section summarizes the core findings and quantitative data on bone safety from a recent Phase 4 clinical trial, providing a basis for establishing BMD assessment protocols in BSV studies [1].

Clinical Evidence and Quantitative BMD Outcomes

A 2025 randomized, active-controlled, non-inferiority Phase 4 trial demonstrated that switching to BSV from TDF led to significant improvements in bone health. The key BMD-related results from the 48-week study are summarized in the table below.

  • Table 1: Bone Health and Renal Function Changes in BSV vs. TDF Groups (48-week data) [1]
Assessment Parameter BSV Group (n=64) TDF Group (n=66) P-value
Virologic Response (HBV DNA <20 IU/mL) 100.0% 98.5% >0.999 (non-inferior)
Hip BMD Change (%) +0.36% -0.70% 0.039
Spine BMD Change (%) +1.89% +0.28% 0.172
eGFR Change (%) +1.67% -1.24% 0.009

The trial concluded that switching to BSV not only preserved antiviral efficacy but also significantly improved hip BMD and renal function compared to continuing TDF [1] [2]. The BMD improvement is likely linked to BSV's more favorable effect on bone turnover biomarkers, which also showed significant improvement in the BSV group [1].

Experimental Protocol for BMD Assessment

This protocol outlines the methodology for monitoring BMD in clinical trials involving BSV, based on procedures from cited studies and standard practices.

Primary Measurement Technique
  • Recommended Technique: Dual-energy X-ray Absorptiometry (DXA).
  • Rationale: DXA is the established technique for BMD studies due to its high precision, short scan times, low radiation dose, and stable calibration [3]. It is the clinical gold standard for diagnosing osteoporosis and monitoring therapy effects [4].
  • Measurement Sites:
    • Hip (Proximal Femur): Considered a key site for predicting fracture risk and is less susceptible to artifactual changes than the spine [3] [4].
    • Lumbar Spine (L1-L4): Contains metabolically active trabecular bone, making it a sensitive site for monitoring response to treatment [3].
Timing and Frequency of BMD Measurements

The following workflow outlines the recommended schedule for BMD assessment in a BSV clinical trial protocol, from screening to long-term follow-up.

Start Patient Screening/Enrollment Baseline Baseline BMD Measurement (DXA) Start->Baseline W24 Week 24: Interim Visit (Clinical review, no BMD) Baseline->W24 Continue Study Drug W48 Week 48: Primary Endpoint BMD Measurement (DXA) W24->W48 Continue Study Drug LT_FU Long-Term Follow-up Annual BMD Measurement (DXA) W48->LT_FU For long-term extension studies

Data Acquisition and Quality Control
  • Machine Calibration: Use DXA scanners from established manufacturers (e.g., GE Lunar Prodigy) and follow daily quality control procedures using phantom scans to ensure stable calibration [1] [3].
  • Central Laboratory: To minimize inter-site variability, all DXA scans should be analyzed by a central imaging laboratory [1] [5].
  • Standardized Positioning: Adhere to manufacturer guidelines for patient positioning for both hip and spine scans.
  • Longitudinal Consistency: Use the same scanner model for the same patient throughout the study. Cross-calibration phantoms should be used if a scanner must be replaced.
Data Analysis and Interpretation
  • Primary Outcome Metric: Change in BMD from baseline, expressed as an absolute percentage change (%) [1].
  • Supporting Data:
    • T-scores: Standard deviation compared to a young adult reference mean. A T-score ≤ -2.5 defines osteoporosis [3].
    • Z-scores: Standard deviation compared to an age-matched reference mean. A Z-score < -1.0 indicates bone density below the expected range for age [3].
  • Biomarker Correlation: Measure serum bone turnover biomarkers (e.g., C-terminal telopeptide (CTX) for resorption, procollagen type I N propeptide (PINP) for formation) to provide a biochemical correlate to DXA findings [1].

Key Considerations for Researchers

  • Patient Population: The primary evidence for BSV's bone safety comes from CHB patients switching from long-term TDF. The protocol may require adaptation for treatment-naïve patients or other populations [1] [5].
  • Concomitant Supplementation: BSV is co-administered with L-carnitine (660 mg) to prevent carnitine depletion. Ensure consistent supplementation in the study protocol [1] [5].
  • Managing Bone Loss on Therapy: While most patients on potent therapy maintain or gain BMD, observed bone loss may be due to measurement error, non-adherence, or comorbidities. Confirm true bone loss with a repeat scan before altering treatment strategies [4].

The following diagram summarizes the decision-making pathway for a patient on BSV therapy based on BMD results.

Start BMD Result at Follow-up Stable Stable/Improved BMD Start->Stable BoneLoss Significant BMD Loss Start->BoneLoss Action_Stable Continue BSV therapy and routine monitoring Stable->Action_Stable Action_Loss Confirm technical quality and patient adherence BoneLoss->Action_Loss Investigate Investigate secondary causes of bone loss Action_Loss->Investigate

References

Besifovir Virologic Response Assessment in Chronic Hepatitis B: Application Notes and Experimental Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate analog recently approved in South Korea for the treatment of chronic hepatitis B (CHB). As a nucleotide analog reverse transcriptase inhibitor, BSV demonstrates potent antiviral activity against hepatitis B virus (HBV) through its active metabolite, guanosine monophosphate, which competitively inhibits HBV reverse transcriptase and terminates DNA chain elongation during viral replication [1]. The structural characteristics of BSV place it in the same class as adefovir and tenofovir, though with distinct pharmacokinetic properties that may influence its clinical profile [2]. BSV was developed to address the need for antiviral agents with improved safety profiles, particularly regarding renal function and bone mineral density, which have been concerns with long-term tenofovir disoproxil fumarate (TDF) use [3] [4].

The clinical development of BSV has progressed through phase 3 trials demonstrating noninferiority to TDF in treatment-naïve patients, with significantly reduced bone and renal toxicities at 48 weeks [1]. Recent real-world studies have further expanded our understanding of BSV's long-term efficacy and safety profile over 144 weeks of treatment [3]. For researchers and drug development professionals, understanding the precise methodologies for assessing BSV's virologic response endpoints is crucial for both clinical trial design and post-marketing surveillance. This document provides comprehensive application notes and detailed experimental protocols for evaluating BSV's antiviral efficacy, with particular emphasis on standardized virologic response endpoints and resistance monitoring.

Clinical Efficacy and Virologic Response Endpoints

Definition of Virologic Response Endpoints

In clinical trials investigating this compound, virologic response has been consistently defined as the achievement of HBV DNA levels below established thresholds. The primary endpoint in most BSV studies is HBV DNA < 69 IU/mL, which corresponds to approximately 340 copies/mL based on standard conversion factors [3]. Many studies also report complete virologic response as HBV DNA < 20 IU/mL, utilizing the lower limit of quantification of contemporary real-time PCR assays [5]. These standardized endpoints allow for meaningful comparisons across clinical trials and between different antiviral agents.

The timeframe for assessment of virologic response varies across studies, with primary endpoints typically evaluated at 48 weeks in initial phase 3 trials, though longer-term data extending to 144 weeks and beyond are increasingly important for understanding the durability of viral suppression [3]. It is worth noting that response kinetics may differ between patient subgroups, particularly when comparing HBeAg-positive and HBeAg-negative patients, with the latter generally achieving virologic response more rapidly due to lower baseline viral loads.

Clinical Trial and Real-World Evidence

Table 1: Virologic Response Rates in this compound Clinical Trials

Study Design Patient Population Treatment Duration Virologic Response Rate Comparison Agent
Phase 3 RCT [3] Treatment-naïve CHB (n=81) 144 weeks 87.7% (HBV DNA < 69 IU/mL) TDF (92.1%)
Real-world [5] Treatment-naïve CHB (n=202) 24 months 85.0% (HBV DNA < 20 IU/mL) TAF (88.7%)
Switching Study [4] Virologically suppressed (n=64) 48 weeks post-switch 100% (HBV DNA < 20 IU/mL) TDF (98.5%)
Phase 3 Extension [3] HBeAg-positive (n=99) 144 weeks 84.8% (HBV DNA < 69 IU/mL) TDF (89.7%)
Phase 3 Extension [3] HBeAg-negative (n=58) 144 weeks 92.3% (HBV DNA < 69 IU/mL) TDF (96.0%)

The noninferiority of BSV to established nucleotide analogs has been consistently demonstrated across multiple study designs. In the pivotal phase 3 trial, patients receiving continuous BSV therapy (BSV-BSV group) achieved a virologic response rate of 87.7% at 144 weeks, meeting the predefined noninferiority margin compared to the TDF-BSV group (92.1%) [3]. Similarly, a recent real-world study comparing BSV to tenofovir alafenamide fumarate (TAF) demonstrated comparable antiviral efficacy in treatment-naïve patients, with virologic response rates of 85.0% versus 88.7% at 2 years, respectively [5]. The absolute value of the 95% confidence interval for this difference (-0.04 to 0.12) satisfied the a priori noninferiority limit of 0.15 [5].

Switching strategies from TDF to BSV have also been evaluated in randomized controlled trials. Patients with established virologic suppression on TDF (HBV DNA < 20 IU/mL) who were switched to BSV maintained virologic control in 100% of cases at 48 weeks post-switch, demonstrating noninferiority to continuing TDF (98.5%) [4]. This finding suggests that BSV represents a viable option for patients requiring transition from TDF due to renal or bone concerns while maintaining effective viral suppression.

Table 2: Additional Efficacy Endpoints in this compound Clinical Trials

Endpoint Category Specific Measure BSV Performance Comparative Agent Study Reference
Biochemical Response ALT Normalization (≤34/30 U/L M/F) 75.2% TAF: 71.3% [5]
Serologic Response HBeAg Seroclearance 31.0% TDF: Similar rates [3]
Safety Profile Renal Function (eGFR change) Stable or improved TDF: Moderate decline [4]
Safety Profile Bone Mineral Density Stable or improved TDF: Moderate decline [4]
Resistance Virologic Breakthrough Rare (<1%) Similar to TDF [2] [5]

Experimental Protocols for Virologic Response Assessment

HBV DNA Quantification Methods

Sample Collection and Processing: For accurate quantification of HBV DNA, collect 5-10 mL of venous blood in serum separation tubes. Process samples within 2-4 hours of collection by centrifugation at 1500 × g for 15 minutes at room temperature. Aliquot the supernatant into 1.5 mL nuclease-free microcentrifuge tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles (maximum of 2 cycles) to prevent DNA degradation [3] [5].

HBV DNA Extraction: Perform nucleic acid extraction using the QIAamp MinElute Virus Spin Kit (QIAGEN) or equivalent. Use 200 μL of serum as input material and elute in 50 μL of nuclease-free water or the provided elution buffer. Include both positive controls (quantified HBV DNA standards) and negative controls (nuclease-free water) in each extraction batch to monitor procedure accuracy and contamination [2].

Real-time PCR Quantification:

  • Utilize the COBAS TaqMan HBV Test, version 2.0 (Roche Diagnostics) with a dynamic range of 2.1 to 9.0 log10 copies/mL (approximately 20 to 9 × 10^8 IU/mL) [6].
  • Alternatively, the COBAS AmpliPrep/TaqMan test (Roche Diagnostics) with a lower detection limit of 20 IU/mL may be employed [3].
  • Reaction setup: 20 μL reaction volume containing 10 μL of extracted DNA, 5 μL of primer/probe mix, and 5 μL of PCR master mix.
  • Thermal cycling conditions: 50°C for 2 minutes, 95°C for 10 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Quantitate against a standard curve generated from serial dilutions of WHO International Standard for HBV DNA [5].

Data Interpretation: Report results in IU/mL with conversion to copies/mL when appropriate (1 IU ≈ 5.6 copies for the COBAS system). Values below the lower limit of quantification (LLOQ) but above the detection limit should be reported as < LLOQ but detectable. Samples with undetectable HBV DNA at the assay's detection threshold should be reported as "target not detected" [3] [5].

Virologic Breakthrough and Resistance Monitoring

Definition of Virologic Breakthrough: In patients who have achieved virologic response, virologic breakthrough is defined as either:

  • A minimum 10-fold increase (1 log10 IU/mL) in serum HBV DNA level from the nadir (lowest value) during treatment, OR
  • Detection of serum HBV DNA at levels >200 IU/mL after achieving complete virologic response (HBV DNA <20 IU/mL) [5].

Confirmatory Testing: When virologic breakthrough is suspected, confirm with a repeat test within 1-4 weeks to exclude laboratory error or transient viremia. Consider medication adherence assessment before proceeding to resistance testing [2].

Resistance Mutation Analysis:

  • Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using nested PCR with the following primers:
    • Outer forward: 5'-TCACCTCTGCCTAATCATC-3'
    • Outer reverse: 5'-AACTGAAAGCCAAACAGTG-3'
    • Inner forward: 5'-GTGGTGGACTTCTCTCAAT-3'
    • Inner reverse: 5'-AGGCACAGCTTGGAGGCTT-3'
  • PCR conditions: Initial denaturation at 94°C for 5 minutes; 30 cycles of 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute; final extension at 72°C for 10 minutes [2].
  • Clone PCR products into the pGEM-T vector system and sequence at least 10-20 clones per sample to identify potential quasispecies [2].
  • Compare sequences to reference HBV genotype C (NCBI accession number: GQ872210) to identify mutations [2].

Table 3: Key Resistance Mutations to Monitor During BSV Therapy

Mutation Type Amino Acid Changes Impact on BSV Susceptibility Cross-Resistance Profile
Primary BSV resistance rtL180M + rtM204V Significant reduction (>10-fold) Lamivudine, telbivudine, entecavir
Polymorphic mutations rtV23I, rtH55R, rtY124H Minimal impact Variable
Potential compensatory rtD134E, rtN139K, rtQ267L Uncertain Unknown
TDF-associated rtA194T Not observed with BSV Tenofovir

Resistance Profiling and Management

Identification and Characterization of BSV-Resistant Mutants

The emergence of resistance to nucleos(t)ide analogs is an inevitable concern in chronic HBV therapy due to the high replicative rate of HBV and the error-prone nature of its reverse transcriptase. While BSV has demonstrated a high genetic barrier to resistance in clinical trials, with only rare cases of virologic breakthrough reported, recent research has identified specific mutations associated with reduced susceptibility to BSV [2]. The first documented case of BSV resistance involved a patient who experienced viral breakthrough after 64 weeks of BSV monotherapy. Sequencing analysis of the HBV reverse transcriptase domain from this patient revealed a complex mutation pattern including rtL180M, rtM204V, and several other changes [2].

Functional characterization of these mutations through in vitro drug susceptibility assays confirmed that the combination of rtL180M and rtM204V mutations—already known to confer resistance to lamivudine—also reduces susceptibility to BSV [2]. This finding highlights the potential for cross-resistance between BSV and other nucleos(t)ide analogs, an important consideration for treatment sequencing strategies. Researchers should note that these resistance-associated mutations are located in the catalytic domains of the reverse transcriptase enzyme and may impact viral fitness, potentially explaining their relatively rare emergence in clinical settings [2].

In Vitro Drug Susceptibility Assay

Cell Culture and Transfection:

  • Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator [2].
  • Seed cells into 6-well plates at 3 × 10^5 cells/well and transfect with 2 μg of HBV 1.2 mer replicon constructs containing wild-type or mutant RT sequences using Lipofectamine 2000 reagent [2].
  • Replace media 5 hours post-transfection with fresh media containing serial dilutions of this compound (active form) at concentrations ranging from 0.1 μM to 10 μM [2].

Assessment of Antiviral Activity:

  • Harvest cells and supernatant 4 days post-transfection for analysis of viral replication markers [2].
  • Isolate HBV core-associated DNA using HEPES lysis buffer followed by nuclease digestion (DNase I) to remove transfected plasmid DNA [2].
  • Precipitate HBV capsids using 7.4% polyethylene glycol 8000, then digest with proteinase K in the presence of 0.5% SDS to release HBV DNA [2].
  • Purify DNA by phenol/chloroform/isoamyl alcohol extraction and analyze by Southern blotting using digoxigenin-labeled HBV-specific probes [2].
  • Quantify HBV DNA replication intermediates and calculate EC50 values using nonlinear regression analysis [2].

Supplementary Assays:

  • Measure secreted HBsAg and HBeAg levels in culture supernatant using commercial ELISA kits according to manufacturers' protocols [2].
  • Assess potential cytotoxicity of BSV concentrations using MTT or WST-1 assays to ensure that antiviral effects are not confounded by reduced cell viability [2].

G cluster_0 Clinical Sample Processing cluster_1 In Vitro Characterization start Patient Serum Collection dna_extraction HBV DNA Extraction (QIAamp MinElute Kit) start->dna_extraction pcr_amplification PCR Amplification of RT Domain dna_extraction->pcr_amplification cloning Cloning into pGEM-T Vector pcr_amplification->cloning sequencing Sequencing of Multiple Clones cloning->sequencing mutation_analysis Mutation Analysis vs. Reference Strain sequencing->mutation_analysis construct_generation Mutant Construct Generation mutation_analysis->construct_generation transfection Transfection into Huh7 Cells construct_generation->transfection drug_treatment BSV Treatment (0.1-10 μM) transfection->drug_treatment southern_blot Southern Blot Analysis of HBV Replication drug_treatment->southern_blot elisa ELISA for HBsAg/HBeAg drug_treatment->elisa data_analysis EC50 Calculation & Resistance Confirmation southern_blot->data_analysis elisa->data_analysis end Resistance Profile Report data_analysis->end

Figure 1: Comprehensive Workflow for BSV Resistance Monitoring and Characterization

Conclusion and Research Applications

This compound represents a valuable addition to the arsenal against chronic hepatitis B, demonstrating noninferior efficacy to established agents like TDF and TAF while offering potential advantages in renal and bone safety profiles. The standardized virologic endpoints outlined in this document, particularly HBV DNA < 69 IU/mL as the primary response criterion, provide consistent metrics for evaluating BSV's antiviral potency across clinical and research settings. The experimental methodologies detailed for viral quantification, resistance monitoring, and in vitro characterization offer robust frameworks for both preclinical development and clinical monitoring of treatment-emergent resistance.

For drug development professionals, these application notes highlight several critical considerations for future research directions. First, the relationship between quantitative HBsAg levels and hepatocarcinogenesis risk—even in patients with controlled HBV DNA—suggests that combined assessment of viral parameters may provide enhanced prognostic information [6]. Second, the emerging understanding of BSV's resistance profile underscores the importance of ongoing surveillance for treatment-emergent mutations, particularly in patients with prior lamivudine exposure who may harbor pre-existing mutations with cross-resistance potential [2]. Finally, the novel mechanisms of HBV replication control, such as the recently identified role of CIITA in suppressing viral transcription, open new avenues for complementary therapeutic approaches that may enhance the efficacy of nucleotide analogs like BSV [7].

As the clinical experience with BSV expands beyond South Korea, these standardized protocols for virologic response assessment will facilitate meaningful comparisons across diverse patient populations and treatment settings. Ongoing research should focus on optimizing treatment durations, identifying predictors of response, and exploring combination strategies that might ultimately lead to functional cure of chronic hepatitis B.

References

HBeAg Seroconversion Efficacy of Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy data for HBeAg seroconversion from clinical trials of besifovir:

Table 1: HBeAg Seroconversion Rates in this compound Clinical Trials

Study Duration & Design Patient Cohort Comparison Groups HBeAg Seroconversion Rates Key References
Phase IIb (48 weeks) [1] Treatment-naive HBeAg-positive patients This compound 90 mg vs. This compound 150 mg vs. Entecavir 0.5 mg 11.11% vs. 15.00% vs. 9.52% (p>0.05) [1]
Phase 3 & Extensions (up to 192 weeks) [2] [3] Treatment-naive patients continuing or switching to this compound BSV-BSV group vs. TDF-BSV group (switched at week 48) Rates were similar between groups over 144 and 192 weeks (specific percentages not provided in all sources). [2] [3]
Phase 4 (48 weeks) [4] Patients virally suppressed on TDF, randomized to switch Switch to this compound vs. Continue TDF Not Reported (Study focused on maintained virologic suppression) [4]

Application Note: Monitoring Protocol for HBeAg Seroconversion

This protocol outlines the standardized procedures for monitoring and confirming HBeAg seroconversion in chronic hepatitis B patients treated with this compound in a clinical research setting.

Background and Objective

The goal of antiviral therapy for HBeAg-positive chronic hepatitis B is to achieve sustained HBeAg seroconversion, defined as the loss of HBeAg and development of antibody to HBeAg (anti-HBe). This is a key marker of partial immune control over the virus [5]. This protocol ensures consistent and accurate monitoring of this critical treatment endpoint in clinical trials involving this compound.

Patient Population and Enrollment
  • Inclusion Criteria: Adult patients (e.g., ≥20 years) with chronic HBeAg-positive hepatitis B, elevated ALT levels, and HBV DNA levels >1.0×10^5 copies/mL (approximately 17,241 IU/mL) [3].
  • Exclusion Criteria: Co-infection with hepatitis C, D, or HIV; presence of hepatocellular carcinoma; or decompensated liver disease [3].
Experimental Workflow and Monitoring Schedule

The following diagram illustrates the key stages and decision points in the monitoring protocol for a patient on this compound therapy:

G cluster_monitoring Monitoring Schedule (Every 12-24 Weeks) Start Patient Enrollment: HBeAg-Positive CHB Baseline Baseline Assessment: HBeAg, Anti-HBe, HBV DNA, ALT Start->Baseline Therapy Initiate this compound Therapy (150 mg + L-Carnitine) Baseline->Therapy Monitor On-Treatment Monitoring Therapy->Monitor LabTests Serum Tests: HBeAg/Anti-HBe, HBV DNA, ALT Monitor->LabTests Assess Assemble Data & Evaluate for Seroconversion LabTests->Assess Positive Confirmed HBeAg Seroconversion Assess->Positive HBeAg Loss + Anti-HBe Detection Negative Continue Therapy & Monitoring Assess->Negative No Seroconversion

Detailed Methodologies

4.1. Serological Testing for HBeAg and Anti-HBe

  • Principle: Quantitative chemiluminescence microparticle immunoassays (CMIA) are recommended for high sensitivity and automation suitability [4].
  • Procedure:
    • Sample Collection: Collect peripheral blood in serum separation tubes. Centrifuge and aliquot serum for analysis.
    • Assay Performance: Use commercial kits (e.g., Abbott Architect assays) according to manufacturer's instructions.
    • Interpretation: A confirmed loss of HBeAg accompanied by the new appearance of anti-HBe is classified as seroconversion. The result should be verified with a subsequent test 12-24 weeks later [5].

4.2. Virological and Biochemical Monitoring

  • HBV DNA Quantification:
    • Method: Real-time PCR assay (e.g., COBAS AmpliPrep/COBAS TaqMan HBV test, v2.0) [4] [2].
    • Frequency: Every 12-24 weeks, coinciding with serological testing.
    • Objective: To confirm maintained virological suppression (HBV DNA <20 IU/mL or <69 IU/mL) alongside seroconversion [4] [2].
  • ALT Normalization:
    • Method: Standard serum chemistry analysis.
    • Objective: To document biochemical response. Normalization is defined as ALT falling within the central laboratory's normal range (e.g., ≤33 U/L for females, ≤41 U/L for males) [3].

4.3. Resistance Surveillance

  • Indication: Perform if virological breakthrough occurs (defined as a >1 log10 IU/mL increase in HBV DNA from nadir) [3].
  • Method: Population sequencing of the HBV polymerase reverse transcriptase (RT) domain.
  • Relevance: While no this compound-resistant mutations emerged in clinical trials up to 192 weeks [3], in vitro studies show that lamivudine-resistant mutants (rtL180M/M204V) may confer cross-resistance to this compound [6] [7]. This testing is crucial for determining subsequent treatment strategies.

Key Interpretation and Notes

  • Durability of Response: HBeAg seroconversion achieved with this compound appears durable during long-term therapy, with studies showing maintained response rates up to 192 weeks [3].
  • Safety Monitoring: A known side effect of this compound is L-carnitine depletion. Therefore, serum carnitine levels should be monitored, and supplementation (660 mg daily) must be co-administered throughout therapy [1] [3].
  • Integrated Endpoint: HBeAg seroconversion is most meaningful when combined with undetectable HBV DNA and ALT normalization, indicating a comprehensive treatment response [1].

References

Application Notes: Besifovir in Chronic Hepatitis B Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate approved in South Korea for treating chronic hepatitis B (CHB). As a prodrug of guanosine monophosphate analog, BSV demonstrates potent antiviral activity against hepatitis B virus (HBV) replication by targeting the viral polymerase. Clinical development has emphasized its comparable efficacy to established nucleos(t)ide analogs like tenofovir disoproxil fumarate (TDF) and entecavir (ETV), while offering improved renal and bone safety profiles—particularly advantageous for long-term therapy [1] [2]. These notes consolidate experimental protocols and clinical data to support researchers in evaluating BSV's therapeutic profile.

Clinical Efficacy and Safety Data

Antiviral Efficacy and HCC Risk Reduction

Recent real-world studies demonstrate BSV's effectiveness in suppressing HBV replication and reducing hepatocellular carcinoma (HCC) risk. A 2025 retrospective cohort study treatment-naïve CHB patients showed BSV users had significantly lower HCC incidence compared to ETV and TDF users, and similar risk to TAF users [1].

Table 1: HCC Incidence Rates in Antiviral Therapy Groups

Treatment Group Patients Developing HCC Incidence Rate (per 1000 Person-Years)
This compound (BSV) 6/486 4.3
Tenofovir Alafenamide (TAF) 21/801 9.2
Entecavir (ETV) 38/852 12.5
Tenofovir Disoproxil Fumarate (TDF) 32/750 12.3

After statistical adjustment, the hazard ratios for HCC development remained significantly higher in ETV, TAF, and TDF groups compared to BSV, confirming BSV's potential in reducing hepatocarcinogenesis [1].

Renal and Bone Safety Profile

BSV demonstrates a superior safety profile for kidney function and bone health compared to TDF, making it suitable for long-term use, especially in patients with comorbidities.

Table 2: Renal and Bone Safety Parameters in Switch Studies

Safety Parameter BSV Group (Switch from TDF) TDF Group (Maintained)
Mean eGFR Change (%) +1.67% -1.24%
Bone Mineral Density Increased (hip & spine) Stable/Decreased
Bone Turnover Biomarkers Significant improvement Less favorable profile

A 2025 randomized trial confirmed that switching from long-term TDF to BSV for 48 weeks maintained virologic response (100% in BSV group vs 98.5% in TDF group) while significantly improving renal and bone safety parameters [3] [4]. Long-term extension studies up to 144 weeks show BSV maintains viral suppression with no resistance development and preserved bone mineral density and renal function [5].

Experimental Protocols

Protocol: Virologic Response Assessment

Purpose: To quantify HBV DNA suppression during BSV therapy [3] [5].

Materials:

  • Plasma/serum samples
  • COBAS AmpliPrep/COBAS TaqMan HBV test v2.0 (Roche)
  • Central laboratory facilities

Procedure:

  • Sample Collection: Collect blood samples at baseline and every 12 weeks
  • Processing: Centrifuge and store plasma/serum at -80°C
  • HBV DNA Extraction: Use automated nucleic acid extraction
  • PCR Amplification: Utilize COBAS system with lower detection limit 20 IU/mL
  • Data Analysis: Calculate virologic response (HBV DNA <20 IU/mL)

Quality Control: Include standards and controls in each run; validate through central laboratory

Protocol: Renal Function Monitoring

Purpose: To assess potential nephrotoxicity through estimated glomerular filtration rate (eGFR) [3].

Materials:

  • Serum samples
  • Creatinine assay
  • MDRD or CKD-EPI equation for eGFR calculation

Procedure:

  • Baseline Assessment: Measure serum creatinine before treatment initiation
  • Regular Monitoring: Test at 4-week intervals for first 12 weeks, then every 12 weeks
  • Calculation: Compute eGFR using MDRD equation: eGFR = 175 × (SCr)^-1.154 × (Age)^-0.203 × (0.742 if female) × (1.212 if African American)
  • Trend Analysis: Monitor percentage change from baseline
Protocol: Bone Health Assessment

Purpose: To evaluate bone mineral density (BMD) changes during therapy [3].

Materials:

  • Dual-energy X-ray absorptiometry (DEXA) scanner
  • Serum bone turnover markers (CTX-1 for resorption, P1NP for formation)

Procedure:

  • Baseline BMD: Perform DEXA scan of hip and spine before treatment
  • Follow-up Scans: Conduct at 48-week intervals
  • Biomarker Analysis: Collect serum at baseline and regular intervals
  • T-score Calculation: Compare BMD to young adult reference mean
  • Change Calculation: Express as percentage change from baseline

Experimental Workflows

G cluster_monitoring Monitoring Parameters Start Patient Cohort Identification Screening Screening & Baseline Assessment Start->Screening Randomization Treatment Randomization Screening->Randomization BSV BSV 150 mg + L-carnitine Randomization->BSV TDF TDF 300 mg Randomization->TDF Monitoring Treatment Phase & Monitoring BSV->Monitoring TDF->Monitoring EOT End-of-Treatment Assessment Monitoring->EOT 48 weeks Virologic Virologic Response (HBV DNA <20 IU/mL) Monitoring->Virologic Safety Safety Parameters (eGFR, BMD, Bone Turnover Markers) Serologic Serologic Response (HBeAg, HBsAg)

Diagram Title: Clinical Trial Workflow for BSV Efficacy and Safety Assessment

Discussion

The collected data position BSV as a valuable treatment option for CHB, particularly for patients requiring long-term therapy who are at risk for renal or bone complications. BSV's non-inferior antiviral efficacy compared to TDF, combined with its superior safety profile, addresses key limitations of current first-line treatments [3] [4]. The significant reduction in HCC risk observed in real-world studies further supports its potential as a first-line therapy [1].

While these application notes provide comprehensive protocols for assessing BSV's efficacy and safety, researchers should note that specific ALT normalization criteria (including upper limit of normal values and testing methodologies) used in BSV clinical trials were not available in the searched literature. Future studies should establish standardized ALT monitoring protocols specific to BSV therapy.

References

Besifovir long-term administration beyond 96 weeks

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Besifovir dipivoxil maleate is an oral acyclic nucleotide phosphonate (a guanosine monophosphate analog) that potently inhibits hepatitis B virus (HBV) replication by targeting the viral polymerase [1] [2]. It was approved in South Korea in 2017 and is recommended as a first-line antiviral therapy (AVT) for treatment-naïve CHB patients [3] [4].

The need for well-tolerated long-term therapies is critical in CHB management, as most patients require lifelong viral suppression. Long-term use of TDF, while effective, has been associated with a gradual decline in renal function and bone mineral density (BMD) [5] [6]. Evidence now shows that BSV offers a comparable antiviral efficacy with an improved safety profile, making it a suitable agent for extended administration [7] [4].

Efficacy of this compound in Long-Term Administration

Clinical trials and cohort studies have consistently shown that BSV maintains high virologic response rates over extended periods, up to 144 weeks and beyond.

Table 1: Long-Term Virologic Efficacy of this compound

Study Type / Population Duration Virologic Response (HBV DNA <69 IU/mL) Virologic Response (HBV DNA <20 IU/mL) Study Reference
Phase 3 Extensional Study (BSV-BSV) 144 Weeks 87.7% (71/81) 80.3% (65/81) [4]
Phase 3 Extensional Study (TDF-BSV)* 144 Weeks (48w TDF + 96w BSV) 92.1% (70/76) 85.5% (65/76) [4]
Randomized Trial (Switching from TDF) 48 Weeks after switch -- 100.0% (64/64) [5] [8]
Real-World Cohort (Treatment-naïve) Median 38.6 months -- -- [3]

*Patients switched from TDF to BSV after 48 weeks.

Furthermore, a large retrospective real-world cohort study (n=2,889) suggested that BSV may be effective in reducing the long-term risk of hepatocellular carcinoma (HCC), showing a significantly lower incidence of HCC compared to patients treated with entecavir (ETV) or TDF [3].

Safety Profile in Long-Term Administration

The superior safety profile of BSV, particularly regarding bone and renal parameters, is a key advantage for long-term use.

Table 2: Long-Term Safety Profile of this compound

Safety Parameter Findings in Long-Term BSV Administration Study Reference

| Bone Safety | • BMD significantly improved in patients who switched from TDF to BSV. • BSV solo treatment preserved BMD over 144 weeks. • Significant improvement in bone turnover biomarkers. | [5] [4] | | Renal Safety | • Mean eGFR percentage change improved after switching from TDF to BSV (+1.67% vs. -1.24% with TDF). • Renal function was well-preserved over 144 weeks of BSV treatment. | [5] [8] [4] | | Other Considerations | • Must be co-administered with L-carnitine (660 mg) [4]. • No drug-resistant mutations to BSV were noted through 144 weeks of therapy [4]. | |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here are the key methodological details from the cited studies.

Protocol: Assessing Efficacy and Safety in Patients Switching from TDF to BSV

This methodology is based on a randomized, open-label, active-controlled, non-inferiority phase 4 trial [5] [8].

  • Study Design: Patients with CHB (n=153) who had been on TDF monotherapy for ≥48 weeks and had achieved HBV DNA <20 IU/mL were randomized to either switch to BSV 150 mg or continue TDF 300 mg for 48 weeks.
  • Patient Population: Adults with CHB, stratified by HBeAg status. Key exclusion criteria included previous antiviral resistance, eGFR <50 mL/min, or interferon treatment.
  • Administration: The BSV group received BSV 150 mg with carnitine 660 mg orally once daily. The TDF group continued TDF 300 mg daily.
  • Efficacy Measurements:
    • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 (tested with COBAS AmpliPrep-COBAS TaqMan HBV test, v.2.0).
    • Secondary Endpoints: Undetectable HBV DNA at week 24, ALT normalization, HBeAg loss/seroconversion, HBsAg loss/seroconversion at week 48.
  • Safety Measurements:
    • Bone Safety: Hip and spine BMD measured via dual-energy X-ray absorptiometry (DXA); bone turnover biomarkers assessed.
    • Renal Safety: eGFR (MDRD), urine protein/creatinine ratio, urine albumin/creatinine ratio, urine β2-microglobulin/creatinine ratio.
    • Other: Monitoring of adverse events, serum carnitine, and vitamin D levels.
Protocol: Long-Term Extension Study up to 144 Weeks

This protocol details the extensional phase of the phase 3 trial, evaluating BSV's long-term profile [4].

  • Study Design: After a 48-week double-blind phase (BSV vs. TDF), patients entered an open-label phase where all received BSV 150 mg with L-carnitine 660 mg for an additional 96 weeks (total 144 weeks).
  • Patient Population: Treatment-naïve patients with CHB who completed the initial 48-week phase.
  • Efficacy Measurements:
    • Primary Endpoint: Virological response (HBV DNA <69 IU/mL) at week 144.
    • Secondary Endpoints: Proportion with HBV DNA <20 IU/mL, ALT normalization, HBeAg seroconversion, changes in HBsAg levels.
  • Safety and Monitoring:
    • Regular Assessments: BMD, eGFR, and other renal parameters.
    • Fibrosis Assessment: FIB-4 and APRI scores were calculated annually.
    • Resistance Surveillance: Genotypic resistance tests via direct sequencing in cases of virological breakthrough (defined as HBV DNA >69 IU/mL after initial response).

Clinical Workflow and Monitoring

The following diagram illustrates the key patient management workflow and monitoring parameters for long-term this compound administration, based on the protocols from the clinical trials:

Start Patient on Long-Term TDF Therapy (HBV DNA <20 IU/mL) A1 Assess Eligibility for Switch • TDF treatment ≥48 weeks • HBV DNA suppressed • eGFR ≥50 mL/min • No prior resistance Start->A1 Decision Decision to Initiate/Switch to BSV A1->Decision B1 Initiate this compound Protocol • BSV 150 mg + L-carnitine 660 mg daily Decision->B1 C1 Baseline Assessment • HBV DNA level • HBeAg/HBsAg status • BMD (Spine & Hip DXA scan) • eGFR & renal markers • Bone turnover biomarkers B1->C1 Subgraph1 Ongoing Long-Term Monitoring C1->Subgraph1 D1 Efficacy Monitoring • HBV DNA every 12-24 weeks • ALT levels • HBeAg/HBsAg seroconversion Subgraph1->D1 D2 Safety Monitoring • Annual BMD (DXA scan) • eGFR & renal markers every 12-24 weeks • Serum carnitine/vitamin D Subgraph1->D2 D3 Resistance & Fibrosis Surveillance • Genotypic test if breakthrough • Annual FIB-4/APRI scores Subgraph1->D3 End Continue Long-Term Therapy D1->End D2->End D3->End

Conclusion

  • Sustained Virologic Efficacy: High rates of viral suppression maintained through 144 weeks of therapy.
  • Improved Safety Profile: Superior bone and renal safety compared to TDF, with significant improvements observed in patients switching from TDF.
  • HCC Risk Reduction: Real-world data suggests potential benefits in reducing hepatocellular carcinoma risk.
  • Favorable Resistance Profile: No resistance mutations detected in clinical trials up to 144 weeks.

These findings position BSV as a viable and advantageous long-term treatment strategy for patients with chronic hepatitis B.

References

Mechanism of Besifovir-Induced Carnitine Deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Besifovir Dipivoxil Maleate (BSV) is an acyclic nucleotide phosphonate that inhibits hepatitis B virus (HBV) DNA polymerase [1]. While the exact molecular mechanism by which BSV depletes L-carnitine is not fully detailed in the available literature, its co-administration with L-carnitine supplementation is a standard and mandatory practice in clinical use and trials [2] [1]. This requirement strongly suggests that BSV or its metabolites interfere with carnitine homeostasis, potentially by increasing its renal excretion or disrupting its biosynthesis.

L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation [3]. Its deficiency can impair energy production, particularly in tissues like liver and muscle that rely heavily on fatty acid metabolism.

The diagram below illustrates the essential role of L-carnitine in fatty acid metabolism, the process disrupted by its deficiency.

G cluster_2 Mitochondrial Matrix title L-Carnitine in Mitochondrial Fatty Acid Transport LCFA_CoA Long-Chain Fatty Acyl-CoA Acyl_Carnitine Acyl-Carnitine LCFA_CoA->Acyl_Carnitine CPT-I Acyl_CoA_Matrix Acyl-CoA Acyl_Carnitine->Acyl_CoA_Matrix CACT/CPT-II Beta_Oxidation β-Oxidation (Acetyl-CoA, ATP) Acyl_CoA_Matrix->Beta_Oxidation Carnitine_Return Free Carnitine Acyl_CoA_Matrix->Carnitine_Return Released Carnitine_Return->LCFA_CoA Recycled

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is L-carnitine co-administration mandatory with this compound? Research indicates that BSV treatment leads to a reduction in serum L-carnitine levels. A clinical study noted that BSV reduced the serum L-carnitine level in 94.1% of 114 patients, and these levels normalized after supplementation [2]. Co-administration prevents the negative clinical consequences of deficiency, such as impaired energy metabolism and potential myopathy, ensuring patient safety and uninterrupted antiviral therapy.

Q2: How does this compound's renal safety profile compare to Tenofovir Disoproxil Fumarate (TDF)? A recent large-scale, nationwide cohort study demonstrated that BSV has a more favorable renal safety profile than TDF. The study, which included nearly 40,000 patients, found:

Antiviral Agent Incidence Rate of CKD (per 1,000 person-years) Adjusted Hazard Ratio (HR) for CKD
This compound (BSV) 2.29 1.00 (Reference)
Tenofovir (TDF) 3.42 1.36 (95% CI: 1.07–1.73)

Source: Adapted from [4]. CKD: Chronic Kidney Disease, Stage 3 or higher. The risk difference was more pronounced in patients aged 60 and older, suggesting BSV may be a safer option for elderly patients or those at high risk for renal impairment [4].

Q3: Does L-carnitine supplementation itself improve liver conditions like hepatic steatosis in CHB patients? A study investigating BSV with L-carnitine supplementation found that it did not show any significant improvement in hepatic steatosis over a 6-month period, as measured by the Hepatic Steatosis Index (HSI). The study concluded that the primary benefits of supplementation are to correct and prevent deficiency, not to independently treat co-existing fatty liver disease in this patient population [2].

Experimental Protocol: Assessing Carnitine Status in Preclinical/Clinical Studies

This protocol outlines key parameters for monitoring carnitine deficiency in research settings.

1. Objective: To monitor and assess L-carnitine status in subjects receiving this compound therapy to guide appropriate supplementation.

2. Materials:

  • Serum or plasma samples
  • Tandem Mass Spectrometry (MS/MS) platform
  • Commercial enzymatic/colorimetric assay kits for BUN and Creatinine

3. Procedure & Key Parameters: The following core biomarkers should be monitored at baseline and at regular intervals during treatment.

Parameter Biological Sample Method Significance & Interpretation
Free L-Carnitine Serum/Plasma Tandem Mass Spectrometry (MS/MS) Primary indicator of deficiency. Low levels necessitate intervention.
Acylcarnitine Profile Serum/Plasma, Dried Blood Spot Tandem Mass Spectrometry (MS/MS) Reveals disruption in fatty acid oxidation; specific species can indicate metabolic blocks.
γ-butyrobetaine (γ-BB) Serum/Plasma MS/MS Precator in L-carnitine synthesis; elevated levels may indicate a block in the final synthesis step [5].
Blood Urea Nitrogen (BUN) & Creatinine Serum Enzymatic/Colorimetric Assay Monitor renal function. Critical as carnitine is reabsorbed by kidneys; renal impairment can exacerbate deficiency.

4. Data Analysis:

  • Compare individual subject values to their own baseline measurements.
  • Use established reference ranges for free and total carnitine levels for the studied population (e.g., species-specific in preclinical models).
  • An observed decline in free L-carnitine, especially below the reference range, confirms deficiency and validates the supplementation protocol.

Key Takeaways for Drug Development Professionals

  • Proactive Monitoring is Crucial: Integrate carnitine level assessments as a core safety endpoint in all preclinical and clinical trials involving BSV.
  • Standardized Supplementation: Develop a fixed-dose L-carnitine supplementation regimen from the initiation of BSV therapy to preemptively avoid deficiency-related complications.
  • Differentiate Indications: Understand that L-carnitine supplementation in this context is for deficiency management, not as a direct therapeutic agent for the primary liver disease.

References

Besifovir Adverse Effects & Management: FAQ for Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary adverse effect of Besifovir that requires proactive management? The most common and significant adverse effect of this compound is carnitine depletion, affecting nearly all patients [1] [2]. Unlike renal and bone toxicity associated with Tenofovir Disoproxil Fumarate (TDF), carnitine depletion is a unique consideration for BSV management.

Q2: How should carnitine depletion be managed in patients or study subjects? Management requires a protocol of routine monitoring and supplementation [3] [1] [2].

  • Supplementation: Coadministration of L-carnitine (e.g., 660 mg daily) is standard to maintain normal serum levels [4] [1].
  • Monitoring: Regular testing of serum L-carnitine levels is recommended. Studies show that with supplementation, L-carnitine levels can be maintained within the normal range [1].

Q3: How does this compound's safety profile compare to Tenofovir Disoproxil Fumarate (TDF) regarding renal and bone parameters? Recent Phase 4 trial data demonstrates that switching from long-term TDF to BSV improves renal and bone safety markers while maintaining antiviral efficacy [4] [5] [6]. The table below summarizes key quantitative findings from a 48-week study.

Table: Key Safety and Efficacy Outcomes - BSV vs. TDF (48-Week Data)

Parameter This compound (BSV) Group Tenofovir Disoproxil Fumarate (TDF) Group Significance/Notes
Virologic Response (HBV DNA <20 IU/mL) 100% [5] [6] 98.5% [4] [5] Non-inferior (95% CI -0.01 to 0.04; P>0.999) [4]
Mean eGFR Change +1.67% [4] [5] -1.24% [4] [5] Slight improvement in kidney function with BSV [6].
Bone Mineral Density (BMD) Increased (hip and spine) [4] [5] Decreased or stable [4] BSV group showed significant improvement in bone turnover biomarkers [4].
Antiviral Resistance None observed [6] Not reported in study No resistance after switching from TDF to BSV [6].

Q4: What are the key pharmacokinetic characteristics of this compound relevant for experimental design?

  • Absorption & Metabolism: BSV is a prodrug rapidly absorbed after oral administration. It is converted to its active metabolites, LB80331 and LB80317 [3] [2].
  • Dose Linearity: Escalating doses produce a linear increase in plasma concentration. Doses above 60 mg are effective for inhibiting HBV [3].
  • Elimination: this compound and its metabolites are primarily excreted via the kidneys. The plasma half-life of LB80331 is approximately 2.0-3.0 hours [3].

Experimental Protocols & Workflows

For reference in your experimental planning, here are the core methodologies from key recent studies on BSV.

Protocol 1: Switching from TDF to BSV - A Phase 4 Trial Design This protocol evaluates the efficacy and safety of switching stable patients from TDF to BSV [4].

  • Study Design: Randomized, open-label, active-controlled, non-inferiority trial.
  • Population: 153 patients with chronic hepatitis B who had been on TDF monotherapy for ≥48 weeks and had achieved HBV DNA <20 IU/mL.
  • Intervention: Patients were randomized 1:1 to either switch to BSV 150 mg + L-carnitine 660 mg daily or continue TDF 300 mg daily for 48 weeks.
  • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 (Per-Protocol analysis).
  • Key Safety Assessments:
    • Renal Function: Estimated Glomerular Filtration Rate (eGFR).
    • Bone Health: Hip and spine Bone Mineral Density (BMD) via DEXA scan; bone turnover biomarkers.
    • Carnitine Levels: Serum carnitine monitoring.

Protocol 2: Assessing Antiviral Efficacy - Phase IIb Trial Design This earlier protocol established the non-inferiority of BSV to Entecavir (ETV) [1].

  • Study Design: Phase IIb, multicentred, randomised trial.
  • Population: 114 treatment-naive chronic hepatitis B patients.
  • Intervention: Randomized to receive BSV (90 mg or 150 mg daily) or ETV (0.5 mg daily) for 48 weeks.
  • Primary Endpoint: Proportion of patients with undetectable HBV DNA (<20 IU/mL) at week 48.
  • Key Assessments: HBV DNA levels, ALT normalization, HBeAg seroconversion, and safety monitoring, including serum creatinine and L-carnitine levels.

The following workflow diagram outlines the key decision points and monitoring parameters for managing subjects on this compound, based on the cited clinical protocols.

cluster_monitoring Monitoring Parameters (Per Protocol) Start Subject on this compound (BSV) A Initiate L-Carnitine Supplementation (660 mg/day) Start->A B Implement Routine Safety Monitoring A->B M1 Serum Carnitine Levels B->M1 M2 Renal Function (eGFR) B->M2 M3 Bone Markers & BMD B->M3 M4 Virologic Response (HBV DNA) B->M4 C Adverse Event / Abnormal Result D Assess and Manage Per Protocol C->D M1->C M2->C M3->C M4->C

Key Takeaways for Research & Development

  • Primary Safety Focus: Proactive carnitine management is the central pillar of BSV safety protocols, differentiating it from TDF's toxicity profile [1] [2].
  • Safety Advantage: BSV presents a promising profile for long-term use with reduced renal and bone toxicity, making it a viable candidate for patients at risk for these complications [4] [5].
  • Efficacy Maintenance: Clinical data robustly confirms that switching from TDF to BSV maintains undetectable HBV DNA levels without inducing antiviral resistance [4] [6].

References

optimizing L-carnitine supplementation with Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions for Researchers

  • Q1: Why is L-carnitine co-administered with Besifovir?

    • A: this compound dipivoxil maleate is an acyclic nucleotide phosphonate that inhibits hepatitis B virus (HBV) DNA polymerase [1]. During its metabolism, BSV competes with endogenous L-carnitine for the organic cation/carnitine transporter 2 (OCTN2), leading to excessive renal excretion and a subsequent drop in plasma L-carnitine levels [2]. Supplementation is therefore mandatory to prevent a deficiency and its potential side effects.
  • Q2: What is the immunomodulatory role of L-carnitine in chronic HBV?

    • A: Research reveals a complex, and potentially negative, immunomodulatory role. One study found that higher plasma L-carnitine levels are associated with higher HBsAg levels and can impede viral control [3]. In vitro assays demonstrate that L-carnitine suppresses the proliferation and interferon-gamma (IFN-γ) production of CD4+ and CD8+ T cells, down-regulates B cell proliferation and IgG production, and enhances immunosuppressive IL-10 secretion from regulatory T cells [3].
  • Q3: Does the BSV and L-carnitine combination improve hepatic steatosis?

    • A:
ParameterFindingCitation
Primary OutcomeNo significant improvement in Hepatic Steatosis Index (HSI) was observed after 6 months of therapy. [4] [2]
Key ConclusionBSV with L-carnitine did not show any improvement of hepatic steatosis in patients with Chronic Hepatitis B (CHB).
  • Q4: How does this compound perform against drug-resistant HBV mutants?
    • A: In vitro drug susceptibility assays provide the following profile for BSV, which can inform its use in resistance management [5]:
HBV Mutant TypeSusceptibility to this compound
Lamivudine (LMV)-resistantNot susceptible
Entecavir (ETV)-resistantPartial resistance
Adefovir (ADV)-resistantHighly sensitive
Tenofovir (TDF/TAF)-resistantSusceptible

Experimental Protocols & Methodologies

Here are detailed methodologies from key studies to help you replicate or build upon existing research.

1. Protocol: Assessing the Immunomodulatory Effects of L-Carnitine on Immune Cells

This protocol is based on the work by Frontiers in Immunology that investigated how L-carnitine impedes viral control [3].

  • Sample Preparation:

    • Collect peripheral blood mononuclear cells (PBMCs) from fresh heparinized blood using Ficoll-Hypaque density gradient centrifugation.
    • Cells can be used fresh or cryopreserved in liquid nitrogen for later analysis.
  • In Vitro Stimulation and Culture:

    • Stimulant: Use L-carnitine at a concentration of 20 mg/mL.
    • Culture Conditions: Stimulate PBMCs with L-carnitine for 3-5 days in an incubator at 37°C with 5% CO2.
    • Activation Controls:
      • For T-cell assays: Co-stimulate with soluble anti-CD3 (5 µg/mL) and anti-CD28 (5 µg/mL).
      • For B-cell assays: Co-stimulate with CPG (10 µg/mL).
  • Key Readouts and Assays:

    • RNA Sequencing: To define global transcriptional profiles. Extract total RNA with TRIzol reagent.
    • Proliferation Assay: Label T or B cells with carboxyfluorescein succinimidyl ester (CFSE) before culture. Analyze proliferation by flow cytometry as the percentage of cells that have diluted CFSE intensity.
    • Cytokine and Functional Analysis:
      • Use intracellular cytokine staining (ICS) and flow cytometry to measure IFN-γ production in T cells and IgG production in B cells.
      • Analyze the expression of inhibitory receptors (e.g., PD-1, TIM-3) on T cells.
      • Measure secreted IL-10 from regulatory T cells via ELISA.

The workflow below summarizes the experimental design:

G Start Isolate PBMCs Stim Stimulate with L-carnitine (20 mg/mL) Start->Stim Assays Functional & Molecular Assays Stim->Assays RNAseq RNA Sequencing Assays->RNAseq Prolif Proliferation (CFSE) Assays->Prolif Flow Flow Cytometry Assays->Flow ELISA ELISA Assays->ELISA

2. Protocol: Evaluating Hepatic Steatosis in Clinical Studies

This method uses the Hepatic Steatosis Index (HSI), a non-invasive scoring system, to assess changes in fatty liver in patient cohorts [4] [2].

  • Calculation of Hepatic Steatosis Index (HSI):

    • Use the formula: HSI = 8 × (ALT/AST ratio) + BMI (+2 if female; +2 if diabetic).
    • An HSI value of ≥ 36 is indicative of fatty liver.
  • Study Design:

    • Cohort: Enroll treatment-naïve patients with Chronic Hepatitis B initiated on antiviral therapy (e.g., BSV with L-carnitine).
    • Timeline: Collect baseline data and follow-up data after a defined period (e.g., 6 months).
    • Key Variables to Measure:
      • Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
      • Metabolic Markers: Body Mass Index (BMI), fasting glucose, total cholesterol.
      • Other: Platelet count, HBeAg status, HBV DNA levels.
  • Outcome Definition:

    • Define HS improvement as a reduction in HSI score of ≥ 10% from baseline.

Key Technical Considerations & Troubleshooting

  • Conflicting Results on L-Carnitine's Role: Be aware of the paradoxical findings. While L-carnitine is supplemented to prevent deficiency, its immunosuppressive properties [3] may counteract the goal of achieving a functional cure (HBsAg loss). Your experimental design should account for this by monitoring both virological and immunological parameters.
  • Dosing and Timing of Supplementation: The available search results do not specify an optimized dosage for L-carnitine co-administration. This remains a critical variable. Researchers should carefully consider the dosing regimen (amount and frequency) used in their models and its potential impact on experimental outcomes.
  • Model Selection for Resistance Studies: When investigating BSV's efficacy against resistant mutants, the in vitro model using replication-competent HBV clones transfected into Huh7 cells is a validated system [5]. Southern blot analysis is key for quantifying HBV DNA replication intermediates in these assays.

References

Clinical Evidence for Bone Density Preservation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from clinical studies on besifovir's effect on bone health:

Study Detail Yim et al. (2025) Phase 4 Trial [1] [2] Ahn et al. (2019) Phase 3 Trial [3]
Patient Population CHB patients with suppressed virus after long-term TDF (mean: ~4.3 years) Treatment-naïve CHB patients
Study Design Randomized, 48-week, switching study (BSV vs. continued TDF) Randomized, double-blind, 48-week (BSV vs. TDF)

| Bone Mineral Density (BMD) Change (Hip) | BSV: +0.36% TDF: -0.70% (P=0.039) | Significant difference favoring BSV (P<0.05) | | Bone Mineral Density (BMD) Change (Spine) | BSV: +1.89% TDF: +0.28% (P=0.172) | Significant difference favoring BSV (P<0.05) | | Key Takeaway | Reversal of TDF-associated BMD loss after switching to BSV | Superior bone safety profile of BSV versus TDF from treatment initiation |

Protocol: Switching from TDF to this compound

This methodology is based on a randomized, open-label, active-controlled, non-inferiority Phase 4 clinical trial [1] [2].

  • Step 1: Patient Selection and Screening: Identify chronic hepatitis B (CHB) patients who have been on TDF monotherapy for at least 48 weeks and have achieved virological suppression (HBV DNA <20 IU/mL) [1] [2]. Ensure patients have no other interfering conditions (e.g., uncured malignancy, organ transplant) [4].
  • Step 2: Baseline Assessment: Obtain dual-energy X-ray absorptiometry (DEXA) scans for hip and spine bone mineral density [3]. Measure bone turnover biomarkers [2]. Conduct blood tests for renal function and serum phosphorus levels [4] [3].
  • Step 3: Drug Administration and Dosing: Switch patients to a regimen of This compound dipivoxil maleate (BSV) 150 mg once daily, supplemented with L-carnitine 660 mg once daily to prevent BSV-associated carnitine depletion [1] [3].
  • Step 4: Monitoring and Follow-up: Schedule follow-up visits at 1, 3, 6 months, and then every 3-6 months. Monitor HBV DNA levels to confirm maintained virological response [1] [4]. Repeat DEXA scans and bone turnover marker measurements at 48 weeks to assess bone health improvement [1] [2].

FAQs for Researchers and Clinicians

Q1: What is the virological efficacy of this compound compared to TDF? this compound demonstrates non-inferior antiviral efficacy. In the Phase 4 trial, 100% of patients switching to BSV maintained HBV DNA <20 IU/mL at week 48, compared to 98.5% in the continued TDF group [1] [2]. No antiviral resistance to BSV was observed after switching [5].

Q2: How does this compound compare to tenofovir alafenamide (TAF) for bone safety? Real-world studies suggest BSV and TAF have comparable virological efficacy and are both superior to TDF for bone safety [4]. One study noted a higher HBeAg seroclearance rate and less renal function decline in the BSV group compared to TAF [4].

Q3: What are the key bone-related biomarkers and endpoints to track?

  • Primary Endpoint: Change from baseline in Bone Mineral Density (BMD) at the hip and spine, measured by DEXA scan [1] [3].
  • Secondary/Surrogate Markers: Changes in bone turnover biomarkers (specific markers not listed in results, but these are serum biomarkers reflecting bone formation and resorption) [2]. Also monitor serum phosphorus, as hypophosphatemia can be linked to bone demineralization [4].

Mechanism and Decision Pathway

The diagram below illustrates the clinical decision-making pathway for preserving bone density in CHB patients, based on the latest evidence.

Start CHB Patient on TDF Therapy Decision1 Is the patient experiencing or at high risk for bone density loss? Start->Decision1 A1 e.g., long-term TDF use, low baseline BMD, elderly Decision1->A1 Risk factors Decision2 Has virological suppression been maintained (HBV DNA <20 IU/mL)? Decision1->Decision2 Yes Action1 Continue TDF and monitor BMD regularly Decision1->Action1 No A1->Decision2 Action2 Consider alternative management strategies Decision2->Action2 No Action3 Switch to this compound (BSV) 150 mg + L-carnitime 660 mg daily Decision2->Action3 Yes Outcome Improved Bone Health: ↑ Hip & Spine BMD ↑ Bone turnover markers Action3->Outcome

The evidence strongly supports switching from TDF to this compound as a viable strategy to preserve and even improve bone density in chronic hepatitis B patients, without compromising antiviral efficacy. This approach is particularly relevant for patients on long-term TDF therapy showing signs of bone mineral loss.

References

addressing Besifovir resistance in lamivudine-resistant HBV

Author: Smolecule Technical Support Team. Date: February 2026

Susceptibility of HBV Mutants to Besifovir

HBV Mutant Type Associated NA Resistance Susceptibility to this compound Key Mutations Identified
LMV-resistant Lamivudine Not Susceptible [1] [2] rtL180M, rtM204V/I [1] [2]
ETV-resistant Entecavir Partial Resistance [1] Often includes LMV-resistance mutations [1]
ADV-resistant Adefovir Highly Sensitive [1] rtA181T, rtN236T [1]
TDF-resistant Tenofovir Susceptible [1] rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) [1]

Experimental Protocol: In Vitro Drug Susceptibility Assay

This methodology is critical for identifying and characterizing drug-resistant HBV mutants [1] [2].

Generation of HBV Mutant Clones
  • Source: Mutants can be clinically isolated from patient serum or artificially constructed via site-directed mutagenesis in a replication-competent HBV 1.2mer clone [1] [2].
  • Cloning: Amplify the HBV RT gene and clone it into the HBV 1.2mer vector using infusion-cloning techniques [2].
Cell Culture and Transfection
  • Cell Line: Use human hepatoma cell lines (e.g., Huh7 cells) [1] [2].
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [2].
  • Transfection: Seed cells in 6-well plates and transfect with the constructed HBV 1.2mer clones using a transfection reagent like Lipofectamine 2000 [1] [2].
Drug Treatment
  • Dosing: After transfection (e.g., 5 hours), replace medium with fresh medium containing the target drug (e.g., BSV) at specific concentrations. Administer the drug daily [1] [2].
  • Control: Include a no-drug control and controls with other NAs (e.g., LMV, ETV) for comparison [1].
Analysis of HBV Replication

After a set period (e.g., 4 days post-transfection), analyze the cells and supernatant.

  • Southern Blot Analysis: The gold standard for quantifying HBV DNA replication intermediates [1] [2].
    • Harvest and Lysate: Harvest cells and lyse with HEPES buffer.
    • Nuclease Digestion: Treat lysates with DNase I to digest residual transfected plasmid DNA.
    • Capsid Precipitation: Precipitate intracellular HBV capsids using polyethylene glycol (PEG).
    • DNA Extraction: Digest capsids with proteinase K, followed by phenol/chloroform extraction and ethanol precipitation to purify HBV DNA.
    • Detection: Separate DNA by agarose gel electrophoresis, transfer to a membrane, and hybridize with a DIG-labeled HBV-specific probe. Detect signals using a chemiluminescent system and quantify with densitometry software [1] [2].
  • ELISA: Use culture supernatants to measure secreted antigens (e.g., HBeAg) to normalize transfection efficiency [1].

The experimental workflow for this protocol is summarized in the following diagram:

G In Vitro Drug Susceptibility Assay Workflow start Start gen_mutant 1. Generate HBV Mutant Clones start->gen_mutant cell_trans 2. Cell Culture & Transfection gen_mutant->cell_trans drug_treat 3. Drug Treatment cell_trans->drug_treat harvest 4. Harvest Cells & Supernatant drug_treat->harvest south_blot Southern Blot Analysis harvest->south_blot elisa ELISA (HBeAg) harvest->elisa data Data Analysis: Quantify HBV DNA replication & normalize for transfection efficiency south_blot->data elisa->data end End data->end

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the molecular basis for cross-resistance between LMV and BSV?

Both LMV and the active form of BSV are nucleos(t)ide analogues that target the reverse transcriptase (RT) domain of the HBV polymerase. The mutations rtL180M and rtM204V/I, which are classic for LMV resistance, induce structural changes in the RT domain that reduce the binding affinity or incorporation of both LMV and BSV, thereby conferring cross-resistance [1] [2].

Q2: If a patient has a complex mutation pattern including LMV-resistant mutations, how can I confirm BSV resistance?
  • Genotypic Testing: Perform sequencing of the entire HBV RT domain from patient serum to identify all mutations.
  • Phenotypic Confirmation: Clone the identified mutant RT genes into an HBV replicon system and perform the in vitro drug susceptibility assay as described above. This is the definitive method to confirm that the specific mutation pattern reduces susceptibility to BSV [2].
Q3: Are there any clinical reports of BSV resistance emerging under treatment pressure?

Yes, one case study documented a patient experiencing virological breakthrough after 64 weeks of BSV monotherapy. The isolated virus harbored a complex pattern of ten mutations in the RT domain. Subsequent in vitro analysis pinpointed the rtL180M and rtM204V mutations as the primary drivers of BSV resistance [2].

Q4: For a patient with LMV-resistant HBV, is BSV a viable treatment option?

In vitro evidence suggests BSV is not a recommended option for patients with confirmed LMV-resistant HBV, as these mutants show resistance to BSV [1]. However, BSV has shown potent efficacy against mutants resistant to Adefovir (ADV) and Tenofovir (TDF), making it a potential alternative for patients with those specific resistance profiles [1].

References

switching from TDF to Besifovir for renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence Summary

The following table summarizes the core findings from a key phase 4 clinical trial that investigated switching from TDF to BSV [1] [2].

Aspect Findings in BSV Group vs. TDF Group
Antiviral Efficacy Non-inferior; 100% vs. 98.5% maintained HBV DNA <20 IU/mL at week 48.
Renal Safety Better mean % change in eGFR (+1.67% vs. -1.24%). Urine protein/creatinine ratio stabilized (vs. increase in TDF group).
Bone Safety Significant improvement in bone turnover biomarkers. Increase in hip and spine bone mineral density.

Detailed Experimental Protocol

For the clinical trial cited above, the methodology was as follows [1]:

  • Study Design: Randomized, open-label, active-controlled, non-inferiority phase 4 trial across 22 tertiary hospitals.
  • Participants: 153 patients with CHB who had been on TDF monotherapy for at least 48 weeks and had suppressed viral replication (HBV DNA <20 IU/mL).
  • Intervention: Patients were randomized to either switch to BSV 150 mg supplemented with carnitine 660 mg daily or to continue TDF 300 mg daily for 48 weeks.
  • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 (virological response).
  • Key Safety Assessments:
    • Renal Function: Estimated glomerular filtration rate (eGFR), urine protein-to-creatinine ratio (UPCR), urine albumin-to-creatinine ratio (UACR).
    • Bone Health: Bone turnover biomarkers; bone mineral density (BMD) measured at the hip and spine.

Pharmacokinetic Consideration & Dosing in Renal Impairment

A phase I study provided critical data on how renal function affects BSV, which directly impacts switching protocols for patients with renal impairment [3].

  • Key Finding: The systemic exposure (AUC) of BSV's active metabolites, LB80331 and LB80317, increases as renal function declines.
  • Exposure Increase vs. Normal Function:
    • Mild Impairment: ~1.5 to 1.8-fold increase.
    • Moderate Impairment: ~2.5 to 3.2-fold increase.
    • Severe Impairment: ~4.5 to 6.2-fold increase.
  • Dosing Implication: The study concluded that dosage adjustment is necessary for patients with moderate to severe renal impairment [3].

The logical relationship between the rationale for switching, the clinical evidence, and the required actions for different patient populations can be visualized as follows:

cluster_evidence Evidence from Switching Trial Long-term TDF Use Long-term TDF Use Identified Problem Identified Problem: Progressive renal impairment & bone density loss Long-term TDF Use->Identified Problem Therapeutic Goal Therapeutic Goal: Maintain antiviral efficacy while improving renal & bone safety Identified Problem->Therapeutic Goal Proposed Solution Proposed Solution: Switch from TDF to Besifovir (BSV) Therapeutic Goal->Proposed Solution Clinical Evidence Clinical Evidence Proposed Solution->Clinical Evidence Patient Stratification Patient Stratification: Assess Baseline Renal Function Clinical Evidence->Patient Stratification Maintained Virologic Response Maintained Virologic Response Clinical Evidence->Maintained Virologic Response Improved eGFR & Bone Markers Improved eGFR & Bone Markers Clinical Evidence->Improved eGFR & Bone Markers Action: Normal/Mild Renal Standard BSV Dose (150 mg with L-carnitine) Patient Stratification->Action: Normal/Mild Renal Action: Mod/Severe Renal Requires BSV Dose Adjustment Based on PK Study Patient Stratification->Action: Mod/Severe Renal

Frequently Asked Questions (FAQs)

Q1: How does this compound's renal safety compare to Tenofovir Alafenamide (TAF)? A1: While both BSV and TAF were developed to improve upon TDF's safety profile, direct comparative data is still limited. One real-world study suggests BSV has comparable virological response and a potentially more favorable impact on renal function compared to TAF over 42 months, though more research is needed [4]. Another large nationwide study concluded that TAF and Entecavir have similar renal safety profiles [5].

Q2: What is the mechanism behind TDF's nephrotoxicity and how is BSV different? A2: TDF is primarily excreted by the kidneys via organic anion transporters (OATs) in the proximal tubule, where it can accumulate and cause mitochondrial toxicity, leading to tubular dysfunction and kidney injury [6]. While detailed comparative mechanisms are not fully established in the provided sources, the different chemical structure of BSV and its distinct pharmacokinetic profile result in lower nephrotoxic potential [1] [2].

Q3: Is L-carnitine supplementation required with BSV, and why? A3: Yes, BSV is co-administered with L-carnitine (660 mg daily). This is because, like some other nucleotide analogs, BSV can deplete carnitine levels in the body. Carnitine is essential for energy metabolism, and its supplementation prevents potential side effects related to deficiency [1] [2].

Q4: What specific monitoring is recommended after switching a patient from TDF to BSV? A4: The clinical protocol involved monitoring the following [1]:

  • Virologic Efficacy: HBV DNA levels at week 48 and periodically thereafter.
  • Renal Safety: Serum creatinine (for eGFR), UPCR, and UACR.
  • Bone Health: Bone turnover biomarkers and DEXA scan for BMD if available.
  • Routine Safety: Standard liver function tests and adverse event reporting.

References

BSV Resistance Mutations & Cross-Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

Mutation(s) Phenotype Susceptibility to Other NAs Key Context and Evidence

| rtL180M + rtM204V [1] [2] | BSV-resistant | Resistant: Lamivudine, Entecavir (partial). Sensitive: Adefovir, Tenofovir. | Primary lamivudine-resistant mutations; first identified in a patient with viral breakthrough after 64 weeks of BSV monotherapy [1]. | | rtS106C + rtH126Y + rtD134E + rtL269I ("CYEI") [2] | BSV-sensitive | Resistant to Tenofovir. | A tenofovir-resistant mutant remains fully susceptible to BSV [2]. | | Adefovir-resistant mutants (e.g., rtA181T/V, rtN236T) [2] | BSV-sensitive | Resistant to Adefovir. | BSV is a potential alternative treatment for patients with adefovir resistance [2]. |

FAQs on Besifovir Treatment Failure

Here are answers to some frequently asked questions that researchers might have.

Q1: What is the likelihood of this compound treatment failure? Long-term clinical trials have shown that BSV has a high genetic barrier to resistance. A 144-week phase 3 trial reported no detectable drug-resistant mutations to BSV, indicating a low rate of treatment failure with proper viral suppression [3]. The first confirmed case was reported after 64 weeks of therapy in a patient with pre-existing or emerging lamivudine-resistant mutations [1].

Q2: Which patients are at higher risk for BSV treatment failure? Patients with a history of lamivudine or telbivudine treatment, or those with undetected pre-existing lamivudine-resistant mutants (particularly rtL180M and rtM204V/I), are at the highest risk [1] [2].

Q3: How should a suspected BSV treatment failure be managed? In vitro data suggests effective alternative options:

  • For BSV failure due to rtL180M + rtM204V mutations, tenofovir (TDF or TAF) is a potent option as the mutant remains fully susceptible [2].
  • Adefovir also shows in vitro efficacy against this mutant, but tenofovir is generally preferred in clinical practice due to its higher potency and better-resistance profile [2].

Q4: Can BSV be used to treat resistance to other antivirals? Yes, BSV shows promise as a salvage therapy. It is effective in vitro against mutants that are resistant to adefovir, entecavir (though partial cross-resistance may exist), and even some tenofovir-resistant strains [2].

Experimental Protocol: In Vitro Drug Susceptibility Assay

This protocol summarizes the key methodology used in recent studies to identify and characterize BSV-resistant HBV mutants [1] [2].

1. Objective To assess the susceptibility of patient-derived or artificially generated HBV reverse transcriptase (RT) mutants to BSV and other NAs in cell culture.

2. Materials

  • Cell Line: Huh7 human hepatoma cells.
  • Plasmids: Replication-competent HBV 1.2mer replicons cloned with wild-type or mutant RT sequences.
  • Drugs: this compound (BSV), Lamivudine (LMV), Adefovir (ADV), Entecavir (ETV), Tenofovir (TFV).
  • Key Kits: Lipofectamine 2000, DIG High Prime DNA Labeling and Detection Starter Kit, HBeAg ELISA kit.

3. Workflow The experimental process for identifying and confirming BSV resistance involves the following key steps, which you can visualize in the diagram below.

G Start Patient Serum Sample A Extract HBV DNA Start->A B PCR Amplify RT Domain A->B C Clone into HBV 1.2mer Replicon B->C D Transfect Huh7 Cells C->D E Treat with Drug Series (BSV, LMV, ADV, ETV, TFV) D->E F Harvest Cells & Supernatant (4 days post-transfection) E->F H Southern Blot: Quantify HBV DNA Replication F->H I ELISA: Confirm HBeAg Expression F->I G Analyze Results H->G I->G

4. Data Analysis

  • Southern Blot: Quantify the intensity of HBV DNA bands (relaxed circular, double-stranded). Calculate the percentage of HBV DNA replication inhibition for each drug concentration compared to the no-drug control.
  • Dose-Response Curves: Plot the percentage of inhibition against the drug concentration to determine the half-maximal effective concentration (EC50) value.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No HBV replication signal in Southern blot. Inefficient transfection; non-viable HBV clone. Check transfection efficiency with a control plasmid (e.g., GFP). Re-sequence the HBV clone to confirm integrity.
High background in Southern blot. Incomplete digestion of input plasmid DNA. Optimize DNase I concentration and incubation time during the nuclease digestion step.
No drug effect observed on mutant clones. Confirmed resistance. Include a wild-type HBV control to validate the assay. Test a broader concentration range of the drug.
High variation in ELISA results. Inconsistent cell seeding or transfection. Ensure cells are seeded at a uniform density. Use fresh transfection reagents.

References

Besifovir in patients with pre-existing bone conditions

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile of Besifovir

The following table summarizes key quantitative data from recent studies comparing this compound with other antivirals, with a focus on bone and renal safety and long-term outcomes like Hepatocellular Carcinoma (HCC) risk.

Aspect Comparative Drug Key Findings for this compound (BSV) Study Details
Antiviral Efficacy Tenofovir Disoproxil Fumarate (TDF) 100% virologic response (HBV DNA <20 IU/mL) vs. 98.5% for TDF; demonstrates non-inferiority [1] [2] [3]. 48-week randomized trial; patients switched from long-term TDF to BSV [2].
Bone Safety Tenofovir Disoproxil Fumarate (TDF) Increased hip and spine bone mineral density (BMD); significant improvement in bone turnover biomarkers [1] [2] [4]. 48-week trial; patients switching from TDF to BSV saw improved BMD [2].
Renal Safety Tenofovir Disoproxil Fumarate (TDF) Improved estimated glomerular filtration rate (eGFR) (+1.67% vs. -1.24% for TDF) [1] [2]. 48-week trial; mean percentage change from baseline [2].
HCC Risk Reduction Entecavir (ETV), TDF, TAF Significantly lower HCC incidence vs. ETV and TDF; comparable to TAF [5]. Retrospective cohort study; incidence rate: 4.3 per 1000 person-years for BSV [5].

Experimental Protocols for Bone Safety Assessment

For researchers designing studies to evaluate the bone safety profile of antiviral drugs, the following methodologies from the cited clinical trials can serve as a reference.

Protocol 1: Assessing Bone Mineral Density (BMD) and Biomarkers in a Clinical Trial

This protocol is based on the 48-week randomized trial where patients switched from TDF to BSV [2].

  • 1. Study Population: Recruit adult patients with Chronic Hepatitis B (CHB) who have been on a stable regimen of TDF (300 mg/day) for at least 48 weeks and have achieved virologic suppression (HBV DNA <20 IU/mL). Exclude patients with conditions that severely affect bone metabolism.
  • 2. Randomization & Dosing: Randomly assign participants into two groups:
    • Intervention Group: Switch to this compound dipivoxil maleate (150 mg once daily) with carnitine supplementation (660 mg daily).
    • Control Group: Continue TDF (300 mg once daily).
  • 3. Key Measurements & Time Points:
    • Dual-energy X-ray Absorptiometry (DXA) Scan: Perform at baseline and week 48 to measure BMD (g/cm²) at the hip and lumbar spine [2].
    • Bone Turnover Biomarkers: Collect serum samples at baseline and week 48 to analyze markers such as:
      • Alkaline Phosphatase (ALP)
      • Parathyroid Hormone (PTH) [6]
    • Renal Function: Monitor eGFR at each visit [2].
    • Virologic Response: Measure HBV DNA levels to ensure sustained efficacy [2].
  • 4. Data Analysis: Compare the mean percentage change in BMD and biomarker levels between the two groups using appropriate statistical tests (e.g., t-test). Non-inferiority of BSV in virologic response should also be statistically confirmed.
Protocol 2: Long-term Hepatocarcinogenesis Risk Assessment

This protocol is based on the retrospective cohort study comparing HCC incidence among different antivirals [5].

  • 1. Cohort Definition: Identify treatment-naïve patients with CHB who initiated first-line antiviral therapy (BSV, ETV, TAF, or TDF) during a defined study period (e.g., 2017-2022).
  • 2. Data Collection: Extract baseline characteristics from medical records, including age, sex, presence of cirrhosis, HBeAg status, HBV DNA level, and liver function tests.
  • 3. Outcome Tracking: Follow patients from the start of treatment until the diagnosis of HCC, death, loss to follow-up, or study end date.
  • 4. Statistical Analysis:
    • Calculate the incidence rate of HCC (e.g., per 1000 person-years) for each drug cohort.
    • Use multivariate Cox regression analysis to calculate hazard ratios (HR) for HCC development, adjusting for baseline confounders like age and cirrhosis.
    • Perform propensity score matching (PSM) or inverse probability of treatment weighting (IPTW) to balance baseline characteristics across cohorts and validate findings.

Mechanism of Action & Bone Toxicity Pathways

Understanding the mechanism of BSV and how it differs from TDF is key to explaining its improved safety profile.

This compound's Antiviral Mechanism

This compound is an acyclic nucleotide phosphonate and a prodrug. Its mechanism of action can be summarized as follows [7]:

  • Uptake and Activation: After oral administration, BSV is absorbed and taken up by hepatocytes. Inside the cell, it is converted to its active form, This compound diphosphate.
  • Chain Termination: this compound diphosphate is a nucleotide analog of guanosine monophosphate. It competitively inhibits the HBV reverse transcriptase enzyme and gets incorporated into the growing viral DNA chain, acting as a chain terminator and halting viral replication [7].
  • High Specificity: It has high specificity for the viral reverse transcriptase, minimizing interaction with human DNA polymerases, which contributes to its safety [7].

The diagram below illustrates the proposed pathway for Tenofovir (TDF)-induced bone toxicity and the potential advantages of this compound.

G TDF Tenofovir Disoproxil (TDF) ProximalTubule Accumulation in Renal Proximal Tubule Cells TDF->ProximalTubule Mitochondria Mitochondrial Toxicity ProximalTubule->Mitochondria Fanconi Renal Fanconi Syndrome Mitochondria->Fanconi Phosphaturia Phosphaturia Fanconi->Phosphaturia VitDLoss Impaired Vitamin D Activation Fanconi->VitDLoss Hypophosphatemia Hypophosphatemia Phosphaturia->Hypophosphatemia VitDLoss->Hypophosphatemia Osteomalacia Osteomalacia / BMD Loss Hypophosphatemia->Osteomalacia BSV This compound (BSV) Improved Renal & Bone Profile BSVedge Lower accumulation in renal tubule cells? BSV->BSVedge BSVedge->Osteomalacia  Reduces Risk

Frequently Asked Questions for a Technical Support Context

Q1: A clinician asks: "We have a CHB patient on long-term TDF therapy showing early signs of bone density decline. What is the evidence for switching to BSV?"

  • A: Recent Level 1b evidence (RCT) supports switching. A 2025 study found that CHB patients with long-term TDF use who switched to BSV maintained undetectable HBV DNA (100% virologic response) while showing significant improvement in hip and spine BMD and bone turnover biomarkers over 48 weeks. This suggests that the adverse bone effects of TDF may be reversible upon switching to BSV [1] [2] [4].

Q2: A safety pharmacologist asks: "What is the proposed mechanism behind BSV's improved bone safety profile compared to TDF?"

  • A: The improved safety is indirectly linked to bone metabolism. TDF is associated with proximal renal tubule dysfunction, leading to phosphate wasting (Fanconi syndrome) and vitamin D dysregulation, causing hypophosphatemia and osteomalacia [6] [8]. BSV demonstrates a superior renal safety profile with improved eGFR and less tubular toxicity. By avoiding this renal-driven pathway, BSV prevents the bone demineralization cascade associated with TDF [1] [2].

Q3: A clinical development lead asks: "Beyond bone safety, does BSV offer any other long-term benefits for CHB patients?"

  • A: Yes. A large retrospective cohort study (n=2,889) published in 2025 showed that treatment-naïve CHB patients on BSV had a significantly lower incidence of hepatocellular carcinoma (HCC) compared to those on ETV or TDF, and a rate comparable to TAF. This indicates that BSV may offer robust long-term protection against liver cancer, a primary goal of CHB therapy [5].

References

Besifovir vs tenofovir disoproxil fumarate bone safety

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Bone and Renal Safety

The table below summarizes key quantitative findings from recent clinical studies, highlighting the comparative safety and efficacy of BSV and TDF.

Metric Besifovir (BSV) Tenofovir Disoproxil Fumarate (TDF) Study Design & Context
Virologic Response (HBV DNA <20 IU/mL) 100.0% [1] [2] 98.5% [1] [2] 48-week RCT; patients virally suppressed on TDF for a median of 4.14 years prior to switch [1] [2]
Bone Mineral Density (BMD) Change Increase in hip and spine BMD [1] [2] [3] Decrease in BMD [1] [2] 48-week RCT; switch study [1] [2]
Bone Turnover Biomarkers Significant improvement [1] [2] Worsening trends [1] [2] 48-week RCT; switch study [1] [2]
Renal Function (eGFR % Change) +1.67% [1] [2] -1.24% [1] [2] 48-week RCT; switch study [1] [2]
Chronic Kidney Disease (CKD) Incidence 2.29 per 1,000 person-years [4] 3.42 per 1,000 person-years [4] Nationwide cohort study; treatment-naïve patients [4]
Osteoporosis Risk (vs. Entecavir) Not applicable 30% higher risk (HR 1.30) [5] Nationwide cohort study (TDF vs. ETV) [5]

Detailed Experimental Protocols and Data

For research and development professionals, the methodology and context of these findings are critical.

Randomized Controlled Trial: Switching from TDF to BSV

This 48-week, randomized, open-label, active-controlled, non-inferiority phase 4 trial provides the most direct evidence for your query [1] [2].

  • Objective: To evaluate the efficacy and safety of switching to BSV compared to maintaining TDF in patients with CHB who had already achieved viral suppression (HBV DNA <20 IU/mL) on long-term TDF therapy.
  • Patient Population: 153 CHB patients who had been on TDF monotherapy for at least 48 weeks were randomized to either switch to BSV (150 mg with L-carnitine supplementation) or continue TDF (300 mg). The median prior TDF use was 4.14 years [1].
  • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48.
  • Key Bone Safety Assessments:
    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the hip and spine [1].
    • Bone Turnover Biomarkers: Specific biomarkers were analyzed in a central laboratory to assess the dynamics of bone formation and resorption [1].
  • Findings: The study confirmed the non-inferiority of BSV to TDF in antiviral efficacy. Crucially, the BSV group showed a significant increase in hip and spine BMD and improvement in bone turnover biomarkers, whereas the TDF group experienced a decline. Renal function, measured by eGFR, also showed a favorable trend in the BSV group [1] [2].

The following diagram illustrates the workflow and primary outcomes of this key clinical trial.

Start 153 CHB Patients Virally suppressed on TDF (Median 4.14 years) Randomize 1:1 Randomization Start->Randomize GroupA Switch Group (n=64*) BSV 150 mg + L-carnitine Randomize->GroupA GroupB Maintenance Group (n=66*) Continue TDF 300 mg Randomize->GroupB Assess 48-Week Assessment GroupA->Assess GroupB->Assess ResultA Efficacy: 100% virologic response Safety: ↑ Hip & Spine BMD ↑ Bone turnover biomarkers eGFR (+1.67%) Assess->ResultA ResultB Efficacy: 98.5% virologic response Safety: ↓ BMD ↓ Bone turnover biomarkers eGFR (-1.24%) Assess->ResultB Note *Per-Protocol Analysis Note->Randomize

Mechanistic Insights into TDF-Associated Bone Toxicity

Preclinical studies offer a deeper understanding of how TDF negatively impacts bone quality beyond BMD measurements, which explains the clinical findings.

  • Target Cells: TDF exposure has been shown to inhibit osteoblast differentiation and increase osteoclast activity, creating a double detriment that favors bone resorption over formation [6].
  • Molecular Pathways:
    • Wnt/β-Catenin Signaling: TDF decreases the nuclear translocation of β-catenin, a critical pathway for promoting osteoblastogenesis and bone formation [6].
    • RANKL/OPG Pathway: TDF increases the RANKL/OPG ratio. RANKL stimulates osteoclast differentiation and activity, while OPG acts as a decoy receptor. An increased ratio leads to enhanced bone resorption [6].
    • NF-κB Signaling: TDF enhances NF-κB signaling in osteoclasts, further promoting their activity and survival [6].
  • Structural and Biomechanical Effects: Animal models indicate that TDF exposure results in deteriorated bone microarchitecture, including decreased cortical and trabecular bone volume, and reduces bone biomechanical strength, making bones more prone to fracture [6].

Key Takeaways for Researchers and Clinicians

  • Superior Bone Safety Profile: BSV demonstrates a clear advantage over TDF in preserving and even improving bone health during long-term CHB therapy, making it a valuable option for patients at risk for osteoporosis, particularly the elderly [5] [4].
  • Non-Inferior Antiviral Efficacy: The switch from TDF to BSV does not compromise virologic control, with response rates near 100% in studied cohorts [1] [2] [7].
  • Mechanism-Driven Advantage: The improved bone safety of BSV is likely due to its different pharmacokinetic properties, which avoid the intracellular accumulation and subsequent bone cell toxicity associated with TDF [6].

References

Besifovir renal safety comparison TDF TAF

Author: Smolecule Technical Support Team. Date: February 2026

Renal Safety Profile Comparison

The table below summarizes key renal outcomes from recent comparative studies.

Antiviral Agent Comparison Key Renal Safety Findings Study Design & Population Citation

| Besifovir (BSV) | vs. Tenofovir Disoproxil Fumarate (TDF) | ↓ 36% risk of CKD (aHR: 1.36 for TDF) • IR of CKD: 2.29 (BSV) vs. 3.42 (TDF) per 1,000 person-years • Greater protective effect in patients aged ≥60 years (aHR: 1.62 for TDF) | Retrospective nationwide cohort • 39,950 treatment-naïve CHB patients • Follow-up: 2018-2022 | [1] | | This compound (BSV) | vs. Tenofovir Alafenamide (TAF) | Comparable eGFR decline over 42 months • No significant difference in renal function decline between groups | Multicenter retrospective cohort • 537 treatment-naïve CHB patients • Real-world data | [2] | | Tenofovir Alafenamide (TAF) | vs. Tenofovir Disoproxil Fumarate (TDF) | • No cases of proximal renal tubulopathy (PRT) with TAF vs. 10 cases with TDF (P<0.001) • Fewer renal adverse event discontinuations (3/6360 vs. 14/2962, P<0.001) • More favorable changes in renal biomarkers (CrCl, UACR, RBP:Cr, β2M:Cr) | Integrated analysis of 26 clinical trials • 9,322 adults and children with HIV • 12,519 person-years of TAF exposure | [3] | | Tenofovir Alafenamide (TAF) | vs. Entecavir (ETV) | No significant difference in incidence of CKD or End-Stage Renal Disease (ESRD) after propensity score matching. | Nationwide analysis • 60,178 treatment-naïve CHB patients with normal renal function | [4] |

Experimental Protocol Overview

For the key studies cited above, here is a summary of their core methodologies.

  • Nationwide Cohort Study (BSV vs. TDF) [1]

    • Data Source: South Korean Health Insurance Review and Assessment Service (HIRA) national database.
    • Population: Treatment-naïve Chronic Hepatitis B (CHB) patients initiating BSV or TDF (2018-2022). Patients with pre-existing CKD, malignancies, or short treatment duration were excluded.
    • Statistical Analysis: To balance baseline characteristics, researchers used Inverse Probability of Treatment Weighting (IPTW), creating comparable cohorts of ~20,000 patients each. The primary outcome was incident CKD (stage 3 or higher). Cox regression analysis was used to calculate adjusted hazard ratios (aHR).
  • Integrated Clinical Trial Analysis (TAF vs. TDF) [3]

    • Data Source: Pooled data from 26 phase 2 and 3 multicenter clinical trials.
    • Population: 9,322 adults and children with HIV, including both treatment-naïve and virologically suppressed patients.
    • Outcomes Assessed:
      • Primary Clinical Outcomes: Incidence of proximal renal tubulopathy (PRT) and study drug discontinuation due to renal adverse events.
      • Secondary Biomarker Outcomes: Changes in serum creatinine, creatinine clearance (CrCl), urine albumin-to-creatinine ratio (UACR), and tubular proteinuria markers (urine retinol binding protein and β2-microglobulin to creatinine ratios).
    • Analysis: Cumulative incidence rates were compared using Fisher's exact test. Biomarker changes were analyzed using linear regression and rank analysis of covariance.

Mechanism and Decision Pathway

The following diagram illustrates the relationship between the antiviral agents and the supporting evidence for renal safety decisions, based on the cited studies.

Antiviral Antiviral BSV BSV Antiviral->BSV TAF TAF Antiviral->TAF TDF TDF Antiviral->TDF ETV ETV Antiviral->ETV Superior Renal Safety Superior Renal Safety BSV->Superior Renal Safety vs. TDF Comparable Renal Safety Comparable Renal Safety BSV->Comparable Renal Safety vs. TAF TAF->Superior Renal Safety vs. TDF TAF->Comparable Renal Safety vs. ETV Evidence Evidence Superior Renal Safety->Evidence Supported by Comparable Renal Safety->Evidence Supported by

Key Insights for Research and Development

  • Consider BSV as a Viable TDF Alternative: For long-term CHB management, BSV presents a compelling option with robust real-world evidence showing a significantly lower risk of chronic kidney disease compared to TDF, especially in older patients [1].
  • Recognize the Nuance in TAF vs. ETV Comparison: While earlier, smaller studies suggested ETV might pose a higher renal risk, a large 2025 nationwide analysis found no significant difference in CKD or ESRD incidence between TAF and ETV, indicating a similar renal safety profile [4].
  • Leverage Real-World and Pooled Data: The strength of these conclusions comes from large-scale, high-power studies. The nationwide cohort and integrated trial analysis provide substantial statistical power to detect differences in relatively rare but clinically significant renal events [1] [3].

References

Besifovir antiviral efficacy non-inferiority tenofovir

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety Comparison

Antiviral Agent Study Design & Duration Virological Response (VR) Definition & Rate Key Safety Outcomes References

| Besifovir (BSV) | RCT; 48 weeks; Switched from long-term TDF (n=64) | VR: 100.0% (HBV DNA <20 IU/mL) Conclusion: Non-inferior to TDF | Renal: Better mean % change in eGFR (+1.67%) Bone: Increased hip and spine BMD | [1] [2] [3] | | Tenofovir Disoproxil Fumarate (TDF) | RCT; 48 weeks; Continued TDF (n=66) | VR: 98.5% (HBV DNA <20 IU/mL) | Renal: Decline in mean % eGFR (-1.24%) Bone: Decreased hip BMD | [1] [2] [3] | | This compound (BSV) | Real-world; 42 months; Treatment-naïve (n=202) | VR: 85.0% at 2 years (in PSM analysis) Conclusion: Non-inferior to TAF | Renal: Less decline in renal function | [4] | | Tenofovir Alafenamide (TAF) | Real-world; 42 months; Treatment-naïve (n=335) | VR: 88.7% at 2 years (in PSM analysis) | | [4] | | This compound (BSV) | Retrospective cohort; median 38.6 months; Treatment-naïve (n=486) | HCC Incidence: 4.3 per 1000 person-years | | [5] | | Tenofovir Disoproxil Fumarate (TDF) | Retrospective cohort; median 38.6 months; Treatment-naïve (n=750) | HCC Incidence: 12.3 per 1000 person-years | | [5] |

Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below:

  • 1. Yim et al. (2025) - Switching Study from TDF to BSV [1]:

    • Objective: Evaluate the non-inferiority of BSV to TDF in patients with CHB after long-term TDF therapy.
    • Design: Randomized, open-label, active-controlled, multicenter, phase 4 trial.
    • Participants: 153 CHB patients receiving TDF for ≥48 weeks with HBV DNA <20 IU/mL.
    • Intervention: Randomized to switch to BSV 150 mg + L-carnitine 660 mg or continue TDF 300 mg for 48 weeks.
    • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 (Per-Protocol analysis).
    • Non-inferiority Margin: Predefined at -18%.
    • Analysis: The difference in VR rates (BSV 100% - TDF 98.5% = 1.5%) with a 95% CI (-0.01 to 0.04) lay entirely above the -18% margin, confirming non-inferiority.
  • 2. Kim et al. (2024) - Real-World BSV vs. TAF [4]:

    • Objective: Compare the clinical outcomes of BSV and TAF in treatment-naïve CHB patients.
    • Design: Retrospective, multicenter cohort study.
    • Participants: 537 treatment-naïve patients (202 BSV, 335 TAF) followed for 42 months.
    • Primary Endpoint: Virological response (HBV DNA <20 IU/mL).
    • Statistical Analysis: A 1:1 propensity score matching (PSM) was performed to balance baseline characteristics, resulting in 200 patients per group for analysis. The non-inferiority of BSV was concluded as the upper bound of the 95% CI for the VR rate difference was below the pre-specified margin of 0.15.

Proposed Mechanisms and Signaling Pathways

The different safety profiles of these antivirals are linked to their distinct mechanisms at the cellular and molecular level. The following diagram illustrates the proposed signaling pathways for TDF's extra-antiviral effects and the mechanism for BSV's improved safety.

G cluster_TDF TDF-Associated Mechanisms cluster_BSV BSV Safety Profile TDF Tenofovir Disoproxil Fumarate (TDF) TDF_MT Mitochondrial Toxicity (mtDNA depletion, MtROS ↑) TDF->TDF_MT TDF_PI3K PI3K/Akt/mTOR Pathway Downregulation TDF->TDF_PI3K BSV This compound (BSV) BSV_Antiviral Potent Antiviral Efficacy (Non-inferior to TDF/TAF) BSV->BSV_Antiviral BSV_Renal Improved Renal Safety (Stable or improved eGFR) BSV->BSV_Renal BSV_Bone Improved Bone Safety (Increased BMD) BSV->BSV_Bone TDF_IKK IKK Complex Activation TDF_MT->TDF_IKK TDF_Toxicity Hepatotoxicity Potential TDF_MT->TDF_Toxicity TDF_NFKB NF-κB Pathway Activation TDF_IKK->TDF_NFKB TDF_Inflammation Pro-inflammatory Gene Transcription TDF_NFKB->TDF_Inflammation TDF_Apoptosis HSC Apoptosis TDF_PI3K->TDF_Apoptosis BSV_Safety Superior Renal & Bone Safety Profile TDF_Inflammation->BSV_Safety TDF_Fibrosis Direct Anti-fibrotic Effect TDF_Apoptosis->TDF_Fibrosis TDF_Toxicity->BSV_Safety BSV_Renal->BSV_Safety BSV_Bone->BSV_Safety

The diagram illustrates two key concepts:

  • TDF's Dual Pathways: TDF has documented extra-antiviral activities. It may cause hepatotoxicity through mitochondrial dysfunction and activation of the NF-κB inflammatory pathway (red) [6]. Conversely, it can induce apoptosis of activated Hepatic Stellate Cells (HSCs) by downregulating the PI3K/Akt/mTOR pathway (blue), explaining its direct anti-fibrotic effect observed in animal models [7].
  • BSV's Superior Safety: BSV achieves non-inferior antiviral efficacy without being strongly associated with the TDF-linked toxic pathways, resulting in a superior renal and bone safety profile in clinical trials [1] [8].

Conclusion and Research Implications

Current evidence firmly establishes that This compound is non-inferior to tenofovir disoproxil fumarate in antiviral efficacy for chronic hepatitis B patients, whether switching from long-term TDF therapy or as initial treatment compared to TAF [1] [4].

  • Key Advantage: The primary benefit of BSV lies in its improved renal and bone safety, making it a viable long-term treatment option, especially for patients at risk for or experiencing TDF-related adverse events [1] [3] [9].
  • Hepatocarcinogenesis Risk: Emerging real-world data suggests that BSV may be associated with a lower incidence of hepatocellular carcinoma (HCC) compared to ETV and TDF, showing rates comparable to TAF [5]. This promising area requires further prospective validation.

References

Besifovir cost-effectiveness other hepatitis B treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison of Hepatitis B Treatments

The table below summarizes key findings from recent clinical studies on first-line chronic hepatitis B (CHB) treatments.

Treatment Antiviral Efficacy (HBV DNA suppression) Impact on HCC Risk Kidney & Bone Safety Profile Reported Cost-Effectiveness
Besifovir (BSV) Non-inferior to TDF (100% vs 98.5% response after 48 weeks) [1] [2] Significantly lower incidence vs ETV and TDF; similar to TAF [3] Improved kidney function and bone density after switch from TDF [1] [2] [4] Data not available in searched literature
Tenofovir Disoproxil Fumarate (TDF) Comparator in BSV trials (high efficacy maintained) [1] [2] Higher incidence than BSV [3] Gradual decrease in eGFR and BMD with long-term use [1] [4] Cost-ineffective in China, even with procurement policy [5]
Tenofovir Alafenamide (TAF) Not directly compared with BSV in results Similar incidence to BSV; lower than ETV/TDF [3] Better kidney & bone safety than TDF (per known profile) Most cost-effective long-term therapy in China with procurement policy [5]
Entecavir (ETV) Not directly compared with BSV in results Higher incidence than BSV [3] Better kidney & bone safety than TDF (per known profile) Cost-ineffective in China, even with procurement policy [5]

Key Experimental Protocols and Data

For researchers, here are the methodologies from the pivotal clinical studies that generated the data in the table above.

Phase 4 Trial: Switching from TDF to this compound

This study demonstrated BSV's non-inferior efficacy and superior safety profile in patients previously controlled with TDF [2].

  • Objective: To evaluate the efficacy and safety of switching to BSV versus maintaining TDF in patients with virologically suppressed CHB [2].
  • Design: A randomized, open-label, active-controlled, non-inferiority trial [2].
  • Population: 153 CHB patients who had been receiving TDF for at least 48 weeks and had HBV DNA levels below 20 IU/mL [2].
  • Intervention: Patients were randomized to either switch to BSV (150 mg with carnitine supplement) or continue TDF (300 mg) for 48 weeks [2].
  • Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 [2].
  • Safety Measures: Changes in estimated glomerular filtration rate (eGFR), hip and spine bone mineral density (BMD), and bone turnover biomarkers [1] [2].
Retrospective Cohort: HCC Risk Reduction

This large, real-world study compared the long-term risk of hepatocellular carcinoma (HCC) across different antiviral regimens [3].

  • Objective: To compare the efficacy of BSV in reducing HCC development against ETV, TAF, and TDF [3].
  • Design: A retrospective cohort study using data from six tertiary hospitals [3].
  • Population: 2,889 treatment-naïve patients with CHB who initiated antiviral therapy (BSV, ETV, TAF, or TDF) between 2017 and 2022 [3].
  • Data Analysis: The incidence and hazard ratios for HCC development were calculated. Statistical techniques like stabilized Inverse Probability of Treatment Weighting and Propensity Score Matching were used to balance baseline characteristics between groups [3].

Research Workflow and Clinical Decision Pathway

The following diagram outlines the key considerations and evidence-based options for antiviral therapy selection in Chronic Hepatitis B, based on the findings from the searched literature.

cluster_key_considerations Key Considerations for Therapy cluster_evidence Evidence from Recent Studies Start Patient with Chronic Hepatitis B C1 Antiviral Efficacy Start->C1 C2 Long-term Kidney & Bone Safety Start->C2 C3 HCC Risk Reduction Start->C3 C4 Cost-Effectiveness Start->C4 E1 BSV: Non-inferior to TDF C1->E1 Supported E2 BSV: Improved safety after switch from TDF C2->E2 Supported E3 BSV: Lower HCC risk vs. ETV/TDF C3->E3 Supported E4 TAF: Most cost-effective (China VBP policy) C4->E4 Supported E5 Gap: BSV cost-effectiveness not yet published C4->E5 Identified Gap

Key Takeaways for Researchers

  • This compound presents a compelling clinical profile, demonstrating non-inferior antiviral efficacy to TDF while offering significant advantages in kidney function and bone health. Its potential to lower HCC risk compared to ETV and TDF also makes it an interesting candidate for long-term management [1] [3] [2].
  • A critical evidence gap exists regarding its cost-effectiveness. While Tenofovir Alafenamide (TAF) has been identified as the most cost-effective option in one health economic model under a specific procurement policy in China, similar robust analyses for this compound are not yet available [5].
  • Future research priorities should include well-designed cost-effectiveness analyses comparing BSV directly with TAF and other first-line agents across different healthcare systems. Studies examining the long-term real-world impact of BSV on hard clinical outcomes like liver cirrhosis and transplantation are also warranted.

References

Besifovir drug resistance profile compared entecavir

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Cross-Resistance

Recent in vitro studies provide detailed insights into how BSV performs against a range of existing drug-resistant HBV mutants.

HBV Mutant Type Key Amino Acid Substitutions Susceptibility to Besifovir
Lamivudine (LAM)-Resistant rtL180M + rtM204V (MV mutant) [1] [2] Resistant
Entecavir (ETV)-Resistant Various, including LAM-resistant backbone + additional mutations (e.g., rtT184A, rtS202G) [1] [2] Partially Resistant
Adefovir (ADV)-Resistant rtA181T/V, rtN236T [1] [2] Susceptible
Tenofovir (TDF)-Resistant rtS106C, rtH126Y, rtD134E, rtL269I (CYEI mutant) [1] [2] Susceptible

Key Experimental Protocols

The data in the tables above are primarily derived from standardized in vitro drug susceptibility assays. The general workflow is as follows [1] [2] [3]:

  • Clone Generation:

    • Patient-Derived Clones: HBV is isolated from patient serum, and the reverse transcriptase (RT) domain is sequenced. Replication-competent clones (e.g., 1.2mer or 1.38mer HBV genomes) are generated using patient-derived sequences.
    • Artificial Mutants: Specific mutations are introduced into a wild-type HBV backbone using site-directed mutagenesis to create isogenic clones for controlled comparison.
  • Cell Culture & Transfection:

    • The human hepatoma cell line (Huh7 or HepG2) is cultured and seeded into multi-well plates.
    • The generated HBV molecular clones are transfected into the cells using a transfection reagent like Lipofectamine 2000.
  • Drug Treatment:

    • After transfection, cells are treated with a fresh medium containing a serial dilution of the antiviral drug (BSV, ETV, LAM, ADV, TDF). The medium and drugs are replaced daily.
  • Analysis of HBV Replication (4 days post-transfection):

    • Southern Blot Analysis: This is the key method to quantify newly synthesized, capsid-associated HBV DNA replication intermediates. Cells are harvested, and viral capsids are precipitated and treated with nucleases to destroy residual transfected plasmid DNA. HBV DNA is then extracted, separated on an agarose gel, transferred to a membrane, and detected using a labeled HBV-specific probe. The intensity of the DNA signal is quantified to determine the level of viral replication.
    • ELISA: The culture supernatant is collected to measure secreted HBeAg levels via ELISA. This serves as a control to normalize transfection efficiency across different samples.
  • Data Calculation:

    • The effective concentration required to inhibit 50% of viral replication (EC50) is calculated for each mutant clone against each drug. The fold-change in EC50 relative to the wild-type HBV strain determines the level of drug resistance.

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of antiviral activity and the development of resistance for BSV and ETV, based on the experimental data.

G cluster_common Common Mechanism NucleotideAnalog Nucleotide Analog (this compound) ActiveForm Intracellular phosphorylation to active triphosphate form NucleotideAnalog->ActiveForm NucleosideAnalog Nucleoside Analog (Entecavir) NucleosideAnalog->ActiveForm RTBinding Binds to HBV Reverse Transcriptase (RT) ActiveForm->RTBinding ChainTermination Causes DNA chain termination → Inhibits viral replication RTBinding->ChainTermination Resistance Resistance Emergence ChainTermination->Resistance LAMmut LAM-resistance mutations (rtL180M + rtM204V) Resistance->LAMmut ETVmut Additional ETV-resistance mutations (rtT184A, rtS202G, rtM250V) LAMmut->ETVmut BSVresistance Altered RT binding pocket → Reduced BSV susceptibility LAMmut->BSVresistance ETVresistance Steric conflict & reduced binding affinity → High-level ETV resistance ETVmut->ETVresistance

Research Implications and Conclusion

The experimental data indicates distinct clinical implications for the resistance profiles of this compound and entecavir:

  • This compound's Strategic Use: The susceptibility of BSV against ADV-resistant and TDF-resistant mutants positions it as a potential treatment option for patients with resistance to these specific drugs [1] [2].
  • Cross-Resistance Consideration: The confirmed cross-resistance between BSV and LAM-resistant mutants means BSV should not be used as a rescue therapy for patients with existing rtL180M and/or rtM204V mutations unless the virus's mutation profile is known [3].
  • High Barrier of ETV: Entecavir remains a first-line treatment with a high genetic barrier in treatment-naïve patients. However, its efficacy is significantly compromised if LAM-resistance mutations are already present [4] [5].

References

×

XLogP3

-1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

299.07834094 Da

Monoisotopic Mass

299.07834094 Da

Heavy Atom Count

20

UNII

4PLG22CQUU

Other CAS

441785-25-7

Wikipedia

Besifovir

Dates

Last modified: 08-15-2023

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